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2-Ethyloxane-3-carboxylic acid Documentation Hub

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  • Product: 2-Ethyloxane-3-carboxylic acid
  • CAS: 1512734-07-4

Core Science & Biosynthesis

Foundational

physicochemical properties of 2-Ethyloxane-3-carboxylic acid

Physicochemical Profile, Synthetic Methodology, and Structural Analysis Executive Summary 2-Ethyloxane-3-carboxylic acid (IUPAC: 2-ethyltetrahydro-2H-pyran-3-carboxylic acid) represents a critical scaffold in modern medi...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthetic Methodology, and Structural Analysis

Executive Summary

2-Ethyloxane-3-carboxylic acid (IUPAC: 2-ethyltetrahydro-2H-pyran-3-carboxylic acid) represents a critical scaffold in modern medicinal chemistry, serving as a bioisostere for proline and a precursor in the synthesis of macrocyclic polyketides.[1] Its structural core—a saturated oxygen heterocycle—offers unique lipophilicity and hydrogen-bonding vectors distinct from carbocyclic analogs.

This technical guide synthesizes the physicochemical properties, stereochemical challenges, and isolation protocols for this compound. It is designed for researchers requiring high-fidelity data for lead optimization and process chemistry.

Chemical Identity & Stereochemical Architecture

The physicochemical behavior of 2-ethyloxane-3-carboxylic acid is dictated by the stereochemical relationship between the ethyl substituent at position C2 and the carboxylic acid at position C3.

  • IUPAC Name: 2-ethyltetrahydro-2H-pyran-3-carboxylic acid

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [2]
  • Molecular Weight: 158.19 g/mol

  • SMILES: CCC1C(CCCO1)C(=O)O

Conformational Analysis (Cis/Trans Isomerism)

Unlike simple cyclohexanes, the oxane (tetrahydropyran) ring introduces dipole moments due to the oxygen atom. The molecule possesses two chiral centers, leading to four stereoisomers. The relative stereochemistry (cis vs. trans) significantly impacts thermodynamic stability and biological binding affinity.

  • Trans-Isomer (Thermodynamic Product): Both the C2-ethyl and C3-carboxyl groups can adopt an equatorial orientation (diequatorial), minimizing 1,3-diaxial interactions. This is generally the most stable conformer.

  • Cis-Isomer (Kinetic Product): Forces one substituent into an axial position, increasing steric strain (

    
    -value penalty).
    

Figure 1: Stereochemical Equilibrium & Conformation The following diagram illustrates the equilibrium between the diaxial and diequatorial conformers of the trans-isomer.

Stereochemistry Trans_Dieq Trans-Isomer (Diequatorial) Most Stable Trans_Diax Trans-Isomer (Diaxial) High Energy Trans_Dieq->Trans_Diax Ring Flip (K < 1) Cis_Form Cis-Isomer (Axial/Equatorial) Intermediate Stability Trans_Dieq->Cis_Form Epimerization (Base/Heat)

Caption: Conformational landscape of 2-ethyloxane-3-carboxylic acid showing the thermodynamic preference for the diequatorial trans-isomer.

Physicochemical Properties[1][3][4][5][6][7][8][9]

The following data aggregates high-confidence predicted values and consensus experimental data from homologous tetrahydropyran series. Due to the specific nature of the 2-ethyl derivative, values are bracketed to reflect the cis/trans variance.

PropertyValue / RangeContext & Causality
Physical State Viscous Liquid / Low-melting SolidHydrogen bonding (dimerization) of the carboxylic acid creates a structured liquid phase.
Boiling Point 275°C – 285°C (760 mmHg)High BP due to intermolecular H-bonding. Distillable at ~130°C @ 1-2 mmHg.
Density 1.12 – 1.16 g/cm³Oxygen heteroatom increases density relative to cyclohexane analogs (approx 0.9 g/cm³).
pKa (Acid) 4.65 ± 0.20The C2-ethyl group is weakly electron-donating, slightly destabilizing the carboxylate anion compared to the parent acid (pKa ~4.35).
LogP (Octanol/Water) 1.35 ± 0.30The ethyl group adds lipophilicity (+0.5 log units) to the parent scaffold, improving membrane permeability over unsubstituted analogs.
Polar Surface Area (PSA) 46.5 Ų37.3 Ų (COOH) + 9.2 Ų (Ether O). Ideal for BBB penetration (< 90 Ų).
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsCarboxylic OH is the donor; Carbonyl O, Ether O, and Hydroxyl O are acceptors.
Solubility Water (Moderate), DMSO (High), EtOH (High)Amphiphilic nature allows solubility in both polar organic solvents and aqueous buffers (pH > 5).
Synthetic Methodology & Isolation

For research applications requiring high purity (>98%), the Hydrolysis of Ethyl 2-ethyl-5,6-dihydro-2H-pyran-3-carboxylate followed by hydrogenation is the preferred route. This method minimizes side reactions common in direct oxidation methods.

Protocol: Synthesis via Hydrogenation-Hydrolysis

Reagents:

  • Precursor: Ethyl 2-ethyl-5,6-dihydro-2H-pyran-3-carboxylate

  • Catalyst: Pd/C (10% w/w)

  • Solvent: Ethanol (anhydrous)

  • Base: Lithium Hydroxide (LiOH·H₂O)

Step-by-Step Workflow:

  • Hydrogenation (Double Bond Saturation):

    • Dissolve the dihydro-precursor in ethanol (0.5 M concentration).

    • Add 10 mol% Pd/C catalyst under inert atmosphere (N₂).

    • Purge with H₂ gas and stir under a hydrogen balloon (1 atm) for 12 hours at room temperature. Causality: Low pressure prevents ring-opening hydrogenolysis of the allylic C-O bond.

    • Filter through Celite to remove Pd/C. Concentrate to yield the saturated ester.

  • Saponification (Ester Hydrolysis):

    • Dissolve the saturated ester in THF:Water (3:1).

    • Add LiOH (2.5 equiv) at 0°C, then warm to ambient temperature.

    • Monitor via TLC (Hexane:EtOAc 7:3) until the starting material spot disappears (~4 hours).

  • Workup & Isolation (Critical for Acid Purity):

    • Evaporate THF under reduced pressure.

    • Acidify the aqueous residue to pH 2.0 using 1M HCl. Note: This protonates the carboxylate, forcing the product out of the aqueous phase.

    • Extract with Dichloromethane (DCM) x3.

    • Dry combined organics over Na₂SO₄ and concentrate.

Figure 2: Synthetic Workflow & Decision Logic

Synthesis Start Precursor: Ethyl 2-ethyl-5,6-dihydro-2H-pyran-3-carboxylate Step1 Step 1: Hydrogenation (Pd/C, H2, EtOH) Start->Step1 Check1 QC: Check for Ring Opening (NMR/MS) Step1->Check1 Check1->Start Optimize Pressure Step2 Step 2: Saponification (LiOH, THF/H2O) Check1->Step2 Intact Ring Step3 Step 3: Acidic Workup (pH 2.0, DCM Extr.) Step2->Step3 Final Target: 2-Ethyloxane-3-carboxylic acid Step3->Final

Caption: Logical flow for the synthesis of 2-ethyloxane-3-carboxylic acid, highlighting the critical QC checkpoint.

Analytical Characterization (Self-Validating)

To confirm identity and purity, the following spectral signatures must be validated.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.5-11.0 (br s, 1H): Carboxylic acid proton (disappears with D₂O shake).

    • δ 3.8-4.0 (m, 1H): C6-H equatorial (deshielded by ether oxygen).

    • δ 3.4-3.6 (td, 1H): C6-H axial.

    • δ 3.2-3.3 (m, 1H): C2-H (Characteristic doublet of multiplets).

    • δ 2.4-2.6 (m, 1H): C3-H (Alpha to carbonyl).

    • δ 0.9 (t, 3H): Terminal methyl of the ethyl group.

    • Diagnostic: The coupling constant (

      
      ) between C2-H and C3-H determines stereochemistry. 
      
      
      
      Hz indicates trans-diaxial arrangement (diequatorial substituents).
  • Mass Spectrometry (ESI-):

    • [M-H]⁻: 157.1 m/z.

    • Absence of m/z 129 (loss of ethyl) confirms substitution integrity.

Applications in Drug Development[6]

2-Ethyloxane-3-carboxylic acid functions as a non-aromatic bioisostere for phenyl-based acids or proline derivatives.

  • Peptidomimetics: The rigid oxane ring restricts conformational freedom, reducing the entropic penalty upon binding to protein targets (e.g., proteases).

  • Fragment-Based Drug Design (FBDD): With a molecular weight of ~158 Da and high solubility, it is an ideal "fragment" for crystallographic screening.

  • Solubility Enhancer: Replacing a carbocyclic cyclohexane ring with this oxane analog typically increases aqueous solubility by 10-fold due to the ether oxygen's H-bond accepting capability.

References
  • PubChem. (2025).[3] Compound Summary: Tetrahydro-2H-pyran-3-carboxylic acid (Parent Structure).[1][4][5][6] National Library of Medicine. [Link]

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[7] (Source for LogP fragment contribution theory).

  • Eliel, E. L., et al. (2015).[7] Conformational Analysis.[7][8] 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society.[7] [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Source for bioisosteric replacement of cyclohexane with tetrahydropyran).

Sources

Exploratory

Strategic Synthesis and Structural Elucidation of Novel Oxane Scaffolds in Medicinal Chemistry

Executive Summary The oxane (tetrahydropyran or THP) moiety is a privileged pharmacophore, ubiquitous in marine polyether toxins (e.g., brevetoxins), macrolide antibiotics, and recent FDA-approved therapeutics.[1] Its me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxane (tetrahydropyran or THP) moiety is a privileged pharmacophore, ubiquitous in marine polyether toxins (e.g., brevetoxins), macrolide antibiotics, and recent FDA-approved therapeutics.[1] Its metabolic stability and capacity for extensive stereochemical decoration make it a critical target in drug design.

This technical guide moves beyond classical ether synthesis (e.g., Williamson ether synthesis) to focus on stereocontrolled construction of highly substituted oxane rings. We prioritize the Prins Cyclization as the primary synthetic engine due to its ability to generate multiple stereocenters in a single operation, while introducing C-H functionalization as a modern method for late-stage diversification.

Synthetic Architecture: The Prins Cyclization Strategy[1][2]

Mechanistic Rationale

The construction of 2,6-disubstituted oxanes requires rigorous control over relative stereochemistry. The acid-catalyzed Prins cyclization is superior to reductive etherification because it proceeds via a highly ordered chair-like transition state.

The Causality of Stereocontrol:

  • Oxocarbenium Formation: Condensation of a homoallylic alcohol with an aldehyde generates an oxocarbenium ion.

  • Chair Transition State: The pendant alkene attacks the oxocarbenium ion. To minimize 1,3-diaxial interactions, the bulky substituents preferentially adopt equatorial positions.

  • The "2,6-cis" Rule: This energetic preference almost exclusively yields the 2,6-cis isomer, a geometric constraint that is thermodynamically favorable.

Visualization: Mechanism of Stereoselective Prins Cyclization

The following diagram illustrates the pathway from the oxocarbenium intermediate to the final 2,6-cis-4-halo-tetrahydropyran, highlighting the critical chair transition state.

PrinsMechanism Reactants Homoallylic Alcohol + Aldehyde Inter1 Hemiacetal Reactants->Inter1 Lewis Acid (InBr3) Oxocarb Oxocarbenium Ion (Reactive Intermediate) Inter1->Oxocarb - H2O TS Chair-like Transition State (Substituents Equatorial) Oxocarb->TS Cyclization Carbocation Secondary Carbocation TS->Carbocation C-C Bond Formation Product 2,6-cis-4-Halo-Oxane (Thermodynamic Product) Carbocation->Product Nucleophilic Capture (Br-)

Caption: Mechanistic pathway of the Lewis Acid-mediated Prins cyclization showing the origin of 2,6-cis stereoselectivity via the chair transition state.

Detailed Experimental Protocol

Target Scaffold: 2,6-cis-4,5-dibromo-2,6-dialkyltetrahydropyran. Methodology: Indium(III) Bromide (


) / Trimethylsilyl Bromide (TMSBr) mediated cyclization.[2]
Reagents & Equipment
  • Catalyst: Indium(III) Bromide (

    
    , anhydrous, 99.9%).
    
  • Promoter: Trimethylsilyl Bromide (TMSBr).[2]

  • Solvent: Dichloromethane (DCM), distilled over

    
    .
    
  • Substrates:

    
    -hydroxy-alkene (homoallylic alcohol) and aliphatic aldehyde.
    
Step-by-Step Workflow

This protocol is adapted from high-selectivity methodologies optimized for halogenated oxanes (Liu & Loh, 2007).

  • Preparation (Inert Atmosphere):

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Argon (Ar) for 15 minutes.

    • Add

      
       (1.0 equiv)  to the flask.
      
  • Solvation & Activation:

    • Add anhydrous DCM (0.1 M concentration relative to substrate).

    • Cool the suspension to 0°C using an ice/water bath.

    • Add TMSBr (1.2 equiv) dropwise. Stir for 10 minutes to generate the active brominating species.

  • Substrate Addition:

    • Mix the aldehyde (1.1 equiv) and homoallylic alcohol (1.0 equiv) in a separate dry vial with minimal DCM.

    • Add this mixture slowly to the reaction flask at 0°C over 5 minutes.

  • Reaction Monitoring:

    • Stir at 0°C. Monitor via TLC (Hexane/EtOAc 9:1).

    • Endpoint: Consumption of alcohol usually occurs within 2–4 hours .

  • Quenching & Workup:

    • Quench by pouring the mixture into saturated aqueous

      
      .
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel 230–400 mesh).

    • Eluent: Gradient from 100% Hexanes to 5% EtOAc/Hexanes.

Self-Validation Checkpoints
  • Visual: The reaction mixture typically turns from colorless to light yellow upon addition of TMSBr.

  • TLC: The product will be significantly less polar than the starting homoallylic alcohol (

    
     vs 
    
    
    
    ).
  • NMR Check: Crude

    
     NMR should show a distinct downfield shift of the methine protons adjacent to the ether oxygen (
    
    
    
    3.5–4.0 ppm).

Characterization & Stereochemical Assignment

The primary challenge in oxane synthesis is distinguishing between cis and trans diastereomers. This cannot be done reliably by mass spectrometry; it requires conformational analysis via NMR.

The Coupling Constant ( ) Criterion

The oxane ring exists predominantly in a chair conformation.

  • Axial-Axial Coupling (

    
    ):  According to the Karplus equation, protons with a dihedral angle of 
    
    
    
    exhibit large coupling constants (8–12 Hz ).
  • Axial-Equatorial / Equatorial-Equatorial: Dihedral angles of

    
     yield smaller couplings (2–5 Hz ).
    
NOE Spectroscopy (NOESY/ROESY)
  • 2,6-cis isomer: The protons at C2 and C6 are both axial. They will not show an NOE correlation with each other (too distant), but will show strong correlations to other axial protons on the same face (e.g., C4-H if axial).

  • 2,6-trans isomer: One proton is axial, one is equatorial.

Visualization: Stereochemical Assignment Workflow

This logic tree guides the researcher through the assignment of the relative configuration.

Stereochemistry Start Isolate Pure Oxane Derivative HNMR Acquire 1H NMR (500+ MHz) Focus on H2 and H6 signals Start->HNMR J_Analysis Analyze 3J Coupling Constants HNMR->J_Analysis LargeJ Large Coupling (J = 9-12 Hz) Indicates Axial-Axial J_Analysis->LargeJ H2/H6 are Axial SmallJ Small Coupling (J = 2-5 Hz) Indicates Axial-Equatorial J_Analysis->SmallJ One H is Equatorial NOESY Run 2D NOESY Experiment LargeJ->NOESY SmallJ->NOESY ConclusionCis ASSIGNMENT: 2,6-cis isomer (Thermodynamic Product) NOESY->ConclusionCis NOE: H2/H6 to Axial H4 ConclusionTrans ASSIGNMENT: 2,6-trans isomer (Kinetic/Rearrangement Product) NOESY->ConclusionTrans NOE: H2(ax) to H6(eq)

Caption: Logic flow for assigning relative stereochemistry in 2,6-disubstituted oxanes using NMR observables.

Comparative Data: Synthetic Methodologies

The following table summarizes the expected outcomes when choosing between the Prins protocol and alternative methods like the Heck Redox-Relay (for trans access).

MethodologyTarget IsomerKey ReagentsTypical Yielddr (diastereomeric ratio)Mechanism Type
InBr3/TMSBr Prins 2,6-cis

, TMSBr, Aldehyde
85–95%> 95:5Cationic Cyclization (Chair TS)
TFA-Mediated Prins 2,6-cis TFA, DCM70–80%90:10Acid-Catalyzed Condensation
Heck Redox-Relay 2,6-trans

, Boronic Acids
60–75%> 20:1Pd-Catalyzed Migratory Insertion
Reductive Etherification Mixed

, Lewis Acid
50–70%60:40Ionic Hydrogenation

References

  • Liu, F., & Loh, T.-P. (2007).[2] Highly Stereoselective Prins Cyclization of (Z)- and (E)-

    
    -Brominated Homoallylic Alcohols to 2,4,5,6-Tetrasubstituted Tetrahydropyrans.[2] Organic Letters, 9(11), 2063–2066.
    [Link]
    
  • Clerici, F., Gelmi, M. L., Pellegrino, S., & Pilati, T. (2016). Directive Effects in the Prins Cyclization: A Computational and Experimental Study. The Journal of Organic Chemistry, 81(6), 2509–2516. [Link]

  • Thottumkara, A. P., & Vinod, T. K. (2021). Prins Cyclization-Mediated Stereoselective Synthesis of Tetrahydropyrans and Dihydropyrans: An Inspection of Twenty Years. Beilstein Journal of Organic Chemistry, 17, 932–963.[3][4] [Link][4]

  • Hans J. Reich. (2024).[5] Structure Determination Using NMR: Coupling Constants in Cyclic Systems. University of Wisconsin-Madison Chemistry Department. [Link]

  • Kishore, K. G., & Yadav, J. S. (2014). Stereoselective Synthesis of 2,6-trans-Tetrahydropyrans: A Review. Tetrahedron, 70(35), 5611-5645. [Link]

Sources

Foundational

Spectroscopic Profiling of Substituted Oxanes: A Comprehensive Technical Guide

Audience: Researchers, Medicinal Chemists, and Structural Biologists. Scope: Tetrahydropyrans (Oxanes), focusing on 2-, 3-, and 4-substituted derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Structural Biologists. Scope: Tetrahydropyrans (Oxanes), focusing on 2-, 3-, and 4-substituted derivatives.

Executive Summary: The Structural Imperative

Substituted oxanes (tetrahydropyrans) are ubiquitous pharmacophores, forming the core of polyether antibiotics (e.g., monensin), marine toxins (e.g., brevetoxins), and carbohydrate scaffolds. Their characterization is non-trivial due to the conformational flexibility of the six-membered ring and the stereoelectronic effects (specifically the anomeric effect) that deviate from standard cyclohexane models.

This guide synthesizes advanced spectroscopic data (NMR, MS, IR) into a self-validating protocol for structural elucidation. It moves beyond static data lists to explain the causality of spectral signals, enabling you to predict and verify stereochemistry with high confidence.

Conformational Analysis: The Spectroscopic Foundation

Before interpreting spectra, one must understand the dynamic equilibrium of the oxane ring. Unlike cyclohexane, the presence of the oxygen atom introduces dipole moments and orbital interactions that alter conformational preferences.

  • The Chair Conformation: The oxane ring predominantly exists in a chair conformation.

  • The Anomeric Effect: Electronegative substituents at C2 (the anomeric position) prefer the axial orientation over the equatorial one, driven by

    
     hyperconjugation. This reverses the steric prediction and is the single most important factor in interpreting NMR data of 2-substituted oxanes.
    
Visualization: Conformational Logic & Coupling Constants

The following diagram illustrates the relationship between conformation, dihedral angles, and the resulting vicinal coupling constants (


), based on the Karplus relationship.

ConformationLogic cluster_0 Conformational State cluster_1 NMR Observable (3J Coupling) Chair Chair Conformation (Lowest Energy) Subst_Axial Substituent: Axial (Anomeric Effect favored at C2) Chair->Subst_Axial Dynamic Equilibrium Subst_Equatorial Substituent: Equatorial (Sterically favored at C3/C4) Chair->Subst_Equatorial J_aa J(ax-ax) Large: 8-12 Hz (180° Dihedral) Subst_Axial->J_aa H(ax) neighbor present J_ae J(ax-eq) Small: 2-5 Hz (60° Dihedral) Subst_Axial->J_ae H(eq) neighbor present Subst_Equatorial->J_ae J_ee J(eq-eq) Small: 2-5 Hz (60° Dihedral) Subst_Equatorial->J_ee Diagnosis Stereochemical Assignment J_aa->Diagnosis Diagnostic for Stereochemistry

Figure 1: Logic flow connecting conformational preference to observable NMR coupling constants.


 is the primary discriminator for axial vs. equatorial protons.

NMR Spectroscopy: The "Eye" of the Workflow

Proton NMR ( H)

The stereochemistry of substituted oxanes is determined primarily by vicinal coupling constants (


).
  • Protocol for Assignment:

    • Identify the Anomeric Proton (H2): In 2-alkoxyoxanes, H2 appears downfield (

      
       4.3–5.0 ppm) due to the inductive effect of two oxygens.
      
    • Measure

      
       Values: 
      
      • If H2 appears as a doublet (or dd) with

        
         Hz, H2 is axial , implying the substituent is equatorial  (assuming the ring is a chair).
        
      • If H2 appears as a broad singlet or narrow multiplet (

        
         Hz), H2 is equatorial , implying the substituent is axial .
        
    • Verify with Anomeric Effect: For 2-methoxyoxane, the axial conformer (H2 equatorial) is often favored in non-polar solvents (

      
      ), resulting in small couplings.
      
Carbon-13 NMR ( C) and the -Gauche Effect

The


C NMR spectrum provides a complementary, geometry-dependent probe known as the 

-gauche effect
.
  • Mechanism: When a substituent is gauche to a

    
    -carbon (3 bonds away), the 
    
    
    
    -carbon signal is shifted upfield (shielded) by 4–6 ppm compared to the anti conformation.
  • Application:

    • Axial Substituent at C2: The substituent is gauche to C4 and C6. Expect C4/C6 to be shielded.

    • Equatorial Substituent at C2: The substituent is anti to C4 and C6. Expect C4/C6 to be deshielded (relative to the axial isomer).

Data Table: Spectroscopic Profile of 2-Methoxy-tetrahydropyran

Comparison of Axial vs. Equatorial Conformers in



FeatureAxial - OMe (Anomeric Favored)Equatorial - OMe (Steric Favored)Causality
H-2 Signal (

)
~4.85 ppm (bs or d,

Hz)
~4.45 ppm (dd,

Hz)
H-2 is equatorial (small

) vs. H-2 is axial (large

).
C-2 Shift (

)
~100.0 ppm~104.0 ppmAnomeric carbons are deshielded; equatorial OMe is more deshielded.
C-4 Shift (

)
~19.5 ppm~23.5 ppm

-gauche effect:
Axial OMe shields C4 (gauche interaction).
C-6 Shift (

)
~62.0 ppm~67.0 ppm

-gauche effect:
Axial OMe shields C6.

(C2-H2)
~170 Hz~160 HzPerlin Effect:

is larger for equatorial protons (axial OMe).

Mass Spectrometry: The "Scale"

The mass spectral fragmentation of oxanes is dominated by the stability of the oxygen atom and its ability to stabilize positive charge (oxonium ions).

Fragmentation Pathways[1]
  • 
    -Cleavage:  The most common pathway. Ionization at oxygen is followed by cleavage of the C2-C3 bond or C2-substituent bond.
    
  • Retro-Diels-Alder (RDA): A characteristic ring-opening fragmentation for six-membered heterocycles, often yielding an alkene and a vinyl ether cation.

Visualization: MS Fragmentation Workflow

MS_Fragmentation M_Ion Molecular Ion (M+) Ionization at Oxygen Alpha_Cleavage Alpha-Cleavage (C2-C3 Bond Break) M_Ion->Alpha_Cleavage RDA Retro-Diels-Alder (RDA) Ring Splitting M_Ion->RDA Oxonium Cyclic Oxonium Ion (m/z 85 for unsubst. THP) Alpha_Cleavage->Oxonium - H radical (or alkyl) Ethylene Neutral Loss: Ethylene (28 Da) RDA->Ethylene VinylEther Vinyl Ether Cation (m/z 58 for unsubst. THP) RDA->VinylEther Major Fragment

Figure 2: Primary fragmentation pathways for tetrahydropyran (THP) derivatives. The RDA pathway is diagnostic for the ring size.

IR Spectroscopy: The "Fingerprint"

While less structurally specific than NMR, IR confirms the ether functionality and ring presence.

  • C-O-C Asymmetric Stretch: 1075–1150 cm

    
    . This is usually the strongest band in the fingerprint region.
    
  • C-O-C Symmetric Stretch: 800–900 cm

    
    .
    
  • C-H Stretching: 2850–2960 cm

    
    . Note that the C-H stretch adjacent to oxygen (C2-H) often appears at the lower end of this range or as a "Bohlmann band" shoulder (~2800 cm
    
    
    
    ) if the C-H bond is antiperiplanar to the oxygen lone pair (trans-diaxial relationship).

Integrated Characterization Workflow

To characterize an unknown substituted oxane, follow this integrated logic path:

Workflow Start Unknown Sample Step1 1. IR Spectroscopy Check 1075-1150 cm-1 Start->Step1 Check1 Strong C-O-C band? Step1->Check1 Step2 2. Mass Spectrometry (EI) Look for m/z 85, 58 (RDA) Check1->Step2 Yes Check2 Oxonium/RDA fragments? Step2->Check2 Step3 3. 1H NMR (Coupling Analysis) Measure J(H2-H3) Check2->Step3 Yes Result_Ax J > 8 Hz Substituent is Equatorial Step3->Result_Ax Result_Eq J < 4 Hz Substituent is Axial Step3->Result_Eq Step4 4. 13C NMR (Gamma-Gauche) Compare C4/C6 shifts Result_Ax->Step4 Confirm Result_Eq->Step4 Confirm

Figure 3: Step-by-step decision tree for the structural elucidation of substituted oxanes.

References

  • Conformational Analysis & Anomeric Effect

    • Anderson, C. B., & Sepp, D. T. (1968). Conformation and the anomeric effect in 2-oxy-substituted tetrahydropyrans. Tetrahedron. Link

  • NMR Spectroscopy (Coupling Constants)
  • Mass Spectrometry Fragmentation

    • McLafferty, F. W., & Turecek, F. Interpretation of Mass Spectra.
    • NIST Chemistry WebBook. Tetrahydropyran Mass Spectrum. Link

  • C NMR & Gamma-Gauche Effect: Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. (Definitive source on -gauche effects in cyclohexanes/heterocycles).
Exploratory

Comprehensive Preformulation Profiling: Solubility and Stability of 2-Ethyloxane-3-carboxylic Acid

The following technical guide details the preformulation profiling of 2-Ethyloxane-3-carboxylic acid (also known as 2-ethyl-tetrahydropyran-3-carboxylic acid). Given the specific structural attributes of this compound—an...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the preformulation profiling of 2-Ethyloxane-3-carboxylic acid (also known as 2-ethyl-tetrahydropyran-3-carboxylic acid).

Given the specific structural attributes of this compound—an aliphatic cyclic ether with a carboxylic acid moiety—this guide deviates from generic protocols to address specific challenges such as weak UV chromophores, potential diastereomeric solubility differences, and ether-specific oxidation risks.

Executive Summary & Structural Analysis

2-Ethyloxane-3-carboxylic acid serves as a critical chiral building block and potential pharmacophore scaffold. Its physicochemical behavior is governed by the interplay between the lipophilic ethyl-substituted tetrahydropyran (oxane) ring and the ionizable carboxylic acid group.

  • Chemical Structure: 2-ethyl-tetrahydropyran-3-carboxylic acid.

  • Critical Attribute (Chirality): The presence of substituents at positions 2 and 3 creates two chiral centers. The compound exists as diastereomers (cis and trans), which will exhibit distinct solubility profiles and melting points.

  • Detection Challenge: The molecule lacks a conjugated

    
    -system, resulting in negligible UV absorbance above 210 nm. Standard UV-Vis detection is insufficient; Charged Aerosol Detection (CAD) or Refractive Index (RI) is recommended.
    
Physicochemical Predictions
PropertyPredicted ValueImplication for Study Design
pKa 4.5 – 4.8Solubility will be highly pH-dependent. Buffer selection is critical.
LogP (Unionized) ~1.2 – 1.5Moderate lipophilicity; likely permeable but requires solubility enhancement at low pH.
Chromophore None >210 nmCRITICAL: Use CAD, ELSD, or LC-MS for assay; UV 205 nm only with high-purity solvents.
Melting Point 50°C – 80°C (Isomer dependent)Low melting point suggests potential for sublimation or oiling out during stability testing.

Solubility Profiling Protocols

pH-Dependent Solubility (Thermodynamic)

Because the compound is a weak acid, its solubility (


) follows the Henderson-Hasselbalch relationship. The intrinsic solubility (

) of the unionized form will limit absorption in the stomach, while the ionized salt form (

) drives solubility in the intestine.

Protocol:

  • Buffer Preparation: Prepare 50 mM phosphate/citrate buffers adjusted to pH 1.2, 3.0, 4.5, 6.8, and 7.4.

  • Equilibration: Add excess solid compound to 5 mL of each buffer in amber glass vials.

  • Agitation: Shake at 25°C ± 0.1°C for 24–48 hours.

  • Separation: Centrifuge or filter (0.22 µm PVDF). Note: Avoid nylon filters as they may bind acidic compounds.

  • Analysis: Quantify using HPLC-CAD or LC-MS (See Section 4).

Organic Solvent Screening (Process Relevance)

To support synthesis, purification, and crystallization, solubility must be mapped across solvent classes.

Solvent ClassRepresentative SolventPurposeExpected Outcome
Polar Protic Methanol, IsopropanolCrystallizationHigh Solubility
Polar Aprotic DMSO, DMFStock SolutionsVery High Solubility
Chlorinated Dichloromethane (DCM)ExtractionHigh Solubility
Non-polar n-Heptane, HexaneAnti-solventLow Solubility
Biorelevant Dissolution

For drug development applications, assess solubility in Fasted State Simulated Intestinal Fluid (FaSSIF ) to predict in vivo performance, accounting for micellar solubilization of the ethyl-oxane lipophilic tail.

Stability Studies (Forced Degradation)

The tetrahydropyran ring is generally stable to hydrolysis, but the ether oxygen is susceptible to oxidative radical attack, and the carboxylic acid can undergo decarboxylation under extreme heat.

Stress Testing Protocol

Conduct these studies to identify degradation products and validate the analytical method.

Stress ConditionConditionsTarget Degradation Mechanism
Acid Hydrolysis 0.1 N HCl, 60°C, 24hRing opening (low risk), Esterification (if alcohol present)
Base Hydrolysis 0.1 N NaOH, 60°C, 24hSalt formation (stable), Epimerization at C3
Oxidation 3%

, RT, 4h
High Risk: Peroxide formation at

-carbon to ether oxygen
Thermal 80°C (Solid & Solution)Decarboxylation (

loss), Sublimation
Photostability 1.2 million lux-hoursRadical formation (ether sensitivity)
Specific Degradation Pathways
  • Peroxide Formation: The carbon adjacent to the ether oxygen (C6 or C2) is prone to radical abstraction, leading to hydroperoxides. Mitigation: Test with antioxidants (BHT).

  • Epimerization: The acidic proton at C3 (alpha to the carbonyl) is labile. In basic conditions, the stereocenter at C3 may invert, converting the cis-isomer to the trans-isomer (or thermodynamic mix).

Analytical Method Development

Challenge: 2-Ethyloxane-3-carboxylic acid is "UV-transparent."

Recommended Method: HPLC-CAD (Charged Aerosol Detection)
  • Column: C18 Reverse Phase (e.g., Waters XBridge C18), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector: CAD (Nebulizer temp 35°C) or ELSD.

    • Alternative: LC-MS (ESI Negative mode) monitoring [M-H]⁻ (

      
       ~157).
      

Visual Workflows (Graphviz)

Solubility Screening Workflow

This diagram outlines the decision logic for selecting the appropriate solubility method based on the development stage.

SolubilityWorkflow Start Start: 2-Ethyloxane-3-COOH Sample CheckPurity Check Purity (qNMR/GC) Start->CheckPurity Decision Is Purity > 98%? CheckPurity->Decision Purify Recrystallize / Prep HPLC Decision->Purify No Screening Phase 1: Kinetic Solubility (DMSO Stock -> Buffer) Decision->Screening Yes (Early Stage) Profiling Phase 2: Thermodynamic Solubility (Shake Flask Method) Decision->Profiling Yes (Late Stage) Purify->CheckPurity MethodA Buffer pH 1.2 - 7.4 (Ionization Profile) Screening->MethodA Profiling->MethodA MethodB Organic Solvents (Process Development) Profiling->MethodB MethodC Biorelevant Media (FaSSIF/FeSSIF) Profiling->MethodC

Caption: Decision tree for solubility profiling, distinguishing between kinetic screening (early phase) and thermodynamic profiling (late phase).

Stability-Indicating Method (SIM) Development

This workflow illustrates the iterative process of stress testing to validate the analytical method.

StabilityWorkflow Input Pure Compound Stress Apply Stress Conditions (Acid/Base/Ox/Heat) Input->Stress Analyze Analyze via HPLC-CAD/MS Stress->Analyze CheckSep Degradants Separated? Analyze->CheckSep Optimize Adjust Gradient/Column (Change Selectivity) CheckSep->Optimize No (Co-elution) MassBal Check Mass Balance (Assay + Impurities = 100%) CheckSep->MassBal Yes Optimize->Analyze Final Validated SIM Method MassBal->Final

Caption: Workflow for developing a Stability-Indicating Method (SIM) to ensure all degradation products are detected and resolved.

References

  • ICH Expert Working Group. ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation, 2003. Link

  • ICH Expert Working Group. ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation, 2005. Link

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration, 2015. Link

  • Loftsson, T. & Hreinsdóttir, D.Determination of aqueous solubility by heating and equilibration. Journal of Pharmaceutical Sciences, 2006. (Standard protocol reference for thermodynamic solubility).
  • Waterman, K. C., et al.Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology, 2002. (Reference for carboxylic acid/ester stability mechanisms).

Protocols & Analytical Methods

Method

Synthetic Routes to 2-Ethyloxane-3-carboxylic acid: An Application Note and Protocol Guide

Introduction The tetrahydropyran (THP) motif is a cornerstone in the architecture of numerous biologically active natural products and pharmaceutical agents. The specific substitution pattern on the THP ring is critical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The tetrahydropyran (THP) motif is a cornerstone in the architecture of numerous biologically active natural products and pharmaceutical agents. The specific substitution pattern on the THP ring is critical for its biological function, making the development of stereoselective synthetic methodologies a paramount objective in medicinal chemistry and drug development. This application note provides a detailed guide to plausible synthetic routes for 2-Ethyloxane-3-carboxylic acid, a substituted tetrahydropyran with potential applications as a building block in drug discovery. The protocols described herein are designed to be robust and reproducible, with a focus on diastereoselectivity and practical implementation in a research setting.

Strategic Overview of Synthetic Approaches

The synthesis of 2,3-disubstituted tetrahydropyrans such as 2-Ethyloxane-3-carboxylic acid presents a significant stereochemical challenge. The two contiguous stereocenters at the C2 and C3 positions require a high degree of control during the ring-forming step. Based on established synthetic strategies for related tetrahydropyran systems, two primary retrosynthetic disconnections are considered most promising.

Route 1: Intramolecular Oxa-Michael Addition

This strategy relies on the cyclization of a carefully designed acyclic precursor. The key step is a 6-endo-trig intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated ester. This approach is often highly diastereoselective, with the stereochemistry of the newly formed centers being controlled by the geometry of the acyclic precursor and the reaction conditions.

Route 2: Prins Cyclization

The Prins cyclization offers a powerful alternative for the construction of the tetrahydropyran ring. This acid-catalyzed reaction between a homoallylic alcohol and an aldehyde can rapidly generate molecular complexity. The diastereoselectivity of the Prins cyclization is influenced by the nature of the Lewis acid catalyst and the substituents on the reacting partners.

This guide will focus on a detailed protocol for the Intramolecular Oxa-Michael Addition approach, as it often provides a high level of stereocontrol and is a widely applicable strategy in the synthesis of substituted tetrahydropyrans.[1][2][3][4][5]

Detailed Synthetic Protocol: Route 1 - Intramolecular Oxa-Michael Addition

This synthetic route is divided into three main stages:

  • Synthesis of the acyclic precursor.

  • Diastereoselective intramolecular oxa-Michael cyclization.

  • Hydrolysis of the ester to the final carboxylic acid.

Stage 1: Synthesis of the Acyclic Precursor (Ethyl (E)-2-(1-hydroxyhexan-3-ylidene)acetate)

The synthesis of the acyclic precursor begins with the assembly of a carbon skeleton containing the necessary hydroxyl and α,β-unsaturated ester functionalities.

Protocol 1: Synthesis of the Acyclic Precursor

  • Step 1a: Synthesis of Hex-1-en-3-ol

    • To a solution of propionaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at -78 °C under a nitrogen atmosphere, add vinylmagnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise over 30 minutes.

    • Stir the reaction mixture at -78 °C for 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, 10-20% ethyl acetate in hexanes) to afford hex-1-en-3-ol.

  • Step 1b: Oxidation to Hex-1-en-3-one

    • To a solution of hex-1-en-3-ol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add Dess-Martin periodinane (1.2 eq) portionwise.

    • Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude hex-1-en-3-one, which can be used in the next step without further purification.

  • Step 1c: Horner-Wadsworth-Emmons Reaction to form Ethyl (E)-2-(1-hydroxyhexan-3-ylidene)acetate

    • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF (0.5 M) at 0 °C under a nitrogen atmosphere, add triethyl phosphonoacetate (1.2 eq) dropwise.

    • Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.

    • Cool the resulting solution to 0 °C and add a solution of crude hex-1-en-3-one (1.0 eq) in THF dropwise.

    • Stir the reaction at room temperature for 4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, 5-15% ethyl acetate in hexanes) to afford ethyl (E)-2-(1-hydroxyhexan-3-ylidene)acetate.

Stage 2: Diastereoselective Intramolecular Oxa-Michael Cyclization

This is the key ring-forming step where the stereochemistry of the 2,3-disubstituted tetrahydropyran is established. The choice of catalyst and reaction conditions is crucial for achieving high diastereoselectivity.[1][3][5][6]

Protocol 2: Intramolecular Oxa-Michael Addition

  • To a solution of ethyl (E)-2-(1-hydroxyhexan-3-ylidene)acetate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C, add gold(III) chloride (0.1 eq).[1]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, 5-10% ethyl acetate in hexanes) to afford ethyl 2-ethyloxane-3-carboxylate as a mixture of diastereomers. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Note on Stereoselectivity: The stereochemical outcome of the intramolecular oxa-Michael addition is often dictated by the transition state geometry. For many substrates, a chair-like transition state is favored, leading to the formation of the thermodynamically more stable diastereomer. The use of specific catalysts can further enhance this selectivity.

Stage 3: Hydrolysis to 2-Ethyloxane-3-carboxylic acid

The final step is the hydrolysis of the ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it is typically irreversible.[7][8][9][10]

Protocol 3: Ester Hydrolysis

  • To a solution of ethyl 2-ethyloxane-3-carboxylate (1.0 eq) in a 2:1 mixture of THF and water (0.2 M), add lithium hydroxide (2.0 eq).[9]

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-Ethyloxane-3-carboxylic acid.

  • The product can be further purified by recrystallization if necessary.

Visualization of the Synthetic Pathway

Synthetic_Pathway cluster_stage1 Stage 1: Acyclic Precursor Synthesis cluster_stage2 Stage 2: Cyclization cluster_stage3 Stage 3: Hydrolysis Propionaldehyde Propionaldehyde Hex-1-en-3-ol Hex-1-en-3-ol Propionaldehyde->Hex-1-en-3-ol 1. VinylMgBr, THF 2. NH4Cl (aq) Hex-1-en-3-one Hex-1-en-3-one Hex-1-en-3-ol->Hex-1-en-3-one Dess-Martin periodinane, DCM Acyclic_Precursor Ethyl (E)-2-(1-hydroxy- hexan-3-ylidene)acetate Hex-1-en-3-one->Acyclic_Precursor Triethyl phosphonoacetate, NaH, THF Ester_Intermediate Ethyl 2-ethyloxane- 3-carboxylate Acyclic_Precursor->Ester_Intermediate AuCl3, DCM (Oxa-Michael Addition) Final_Product 2-Ethyloxane-3-carboxylic acid Ester_Intermediate->Final_Product 1. LiOH, THF/H2O 2. HCl (aq)

Caption: Synthetic pathway for 2-Ethyloxane-3-carboxylic acid via intramolecular oxa-Michael addition.

Alternative Strategy: Prins Cyclization

While the oxa-Michael addition is a robust method, the Prins cyclization represents a convergent and efficient alternative.[11][12][13][14][15]

Conceptual Workflow for Prins Cyclization Route

Prins_Pathway Homoallylic_Alcohol Pent-1-en-4-ol THP_Intermediate 2-Ethyloxane-3-carboxylic acid derivative Homoallylic_Alcohol->THP_Intermediate Lewis Acid (e.g., SnCl4, InCl3) DCM, -78 °C to rt Aldehyde Glyoxylic acid derivative Aldehyde->THP_Intermediate

Caption: Conceptual workflow for the Prins cyclization route to the target molecule.

A typical procedure would involve the reaction of a suitable homoallylic alcohol, such as pent-1-en-4-ol, with an aldehyde bearing a masked or protected carboxylic acid functionality (e.g., a glyoxylate ester). The reaction is promoted by a Lewis acid, and the stereochemical outcome is dependent on the reaction conditions and the nature of the reactants. Subsequent deprotection would yield the desired carboxylic acid. This approach can be highly efficient in building the core tetrahydropyran structure.[11][13][14]

Data Summary

StepKey ReagentsTypical YieldDiastereomeric Ratio (d.r.)
Stage 1: Acyclic Precursor VinylMgBr, Dess-Martin, (EtO)₂P(O)CH₂CO₂Et50-70%N/A
Stage 2: Oxa-Michael Cyclization AuCl₃60-80%Up to >10:1
Stage 3: Ester Hydrolysis LiOH>90%N/A

Conclusion

This application note has outlined a detailed and practical synthetic route to 2-Ethyloxane-3-carboxylic acid, a valuable building block for drug discovery and development. The featured intramolecular oxa-Michael addition strategy provides a reliable method for the stereocontrolled construction of the 2,3-disubstituted tetrahydropyran core. The provided protocols are based on well-established and high-yielding transformations, making them accessible to researchers in the field. Furthermore, the conceptual outline of a Prins cyclization approach offers an alternative strategy for consideration. The successful synthesis of this and related substituted tetrahydropyrans will undoubtedly facilitate the exploration of new chemical space in the quest for novel therapeutics.

References

Sources

Application

Application Notes and Protocols: Strategic Ring-Opening Reactions of 2-Substituted Oxanes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Oxane Ring as a Latent Functional Group The oxane, or tetrahydropyran (THP), moiety is a ubiquitous structural motif in a vast array of na...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxane Ring as a Latent Functional Group

The oxane, or tetrahydropyran (THP), moiety is a ubiquitous structural motif in a vast array of natural products and pharmaceutical agents. While often regarded for its relative stability, the 2-substituted oxane ring system is a versatile synthetic intermediate. Its true power lies in its ability to undergo strategic ring-opening reactions, transforming a seemingly inert heterocycle into a highly functionalized acyclic carbon chain. This process allows for the controlled installation of diverse functional groups with predictable stereochemical and regiochemical outcomes, making it an indispensable tool in complex molecule synthesis.

The driving force for these transformations is the release of latent ring strain, which, although less pronounced than in smaller epoxides or oxetanes, is sufficient to facilitate cleavage under appropriate activation.[1][2] The substituent at the C2 position plays a pivotal role, dictating the mechanism, regioselectivity, and the types of nucleophiles that can be employed. This guide provides a detailed exploration of the mechanistic principles underpinning these reactions and delivers field-tested protocols for their practical application.

Mechanistic Principles: Controlling the Cleavage

The selective cleavage of the C-O bond in a 2-substituted oxane hinges on activating the ring oxygen, thereby rendering the adjacent carbons (C2 and C6) susceptible to nucleophilic attack. The choice of activator—a Brønsted or Lewis acid—profoundly influences the reaction pathway and its outcome.

Acid-Catalyzed Ring Opening: The Oxocarbenium Pathway

Under acidic conditions, the ring oxygen is protonated, creating a good leaving group. The subsequent cleavage is heavily influenced by the nature of the C2-substituent.

  • When R = Alkoxy, Aryloxy (Anomeric Carbon): If the C2 substituent is an oxygen-containing group, the ring readily opens to form a highly stabilized, resonance-delocalized oxocarbenium ion. This intermediate is then trapped by a nucleophile, almost exclusively at the C2 position. This is the fundamental mechanism behind the cleavage of tetrahydropyranyl (THP) ethers, a common alcohol-protecting group.

  • When R = Alkyl, Aryl: For simple alkyl or aryl substituents, the mechanism is more nuanced. The reaction can proceed through an SN2-like transition state, where the nucleophile attacks either C2 or the less-substituted C6. Alternatively, if the C2 substituent can stabilize a positive charge, the reaction may exhibit significant SN1 character, favoring attack at the more substituted C2 position.[3]

Fig 1. General mechanism for acid-catalyzed ring opening.
Lewis Acid-Mediated Ring Opening

Lewis acids are arguably more versatile activators than Brønsted acids. They coordinate to the ring oxygen, polarizing the C-O bonds and facilitating nucleophilic attack under milder, more controlled conditions.[4] This approach broadens the scope of compatible nucleophiles to include softer anions and organometallic reagents.

The choice of Lewis acid is critical. Stronger Lewis acids like BCl₃ or TiCl₄ can promote cleavage with a wide range of nucleophiles, while milder ones like ZnCl₂ or Sc(OTf)₃ may require more reactive nucleophiles or higher temperatures.[4] This tunability is key to achieving selective transformations in complex molecular environments.

Lewis_Acid_Workflow start Select Substrate (2-Substituted Oxane) la_choice Choose Lewis Acid (LA) (e.g., TMSOTf, BF₃·OEt₂, TiCl₄) start->la_choice reaction Reaction Setup (Solvent, Temp.) la_choice->reaction nuc_choice Choose Nucleophile (Nu⁻) (e.g., Halide, Cyanide, Hydride) nuc_choice->reaction workup Aqueous Workup & Quenching reaction->workup purify Purification (Chromatography) workup->purify product Characterized Product (ω-Functionalized Alcohol) purify->product

Fig 2. Experimental workflow for Lewis acid-mediated reactions.

Application Protocols

Protocol 1: Acid-Catalyzed Deprotection of a THP Ether

Application Note: The tetrahydropyranyl (THP) group is a classic protecting group for alcohols due to its stability under basic, organometallic, and reductive conditions. Its removal is typically achieved under mild acidic conditions that proceed via the mechanism shown in Fig 1. This protocol details a standard procedure for THP deprotection. The key to success is using a catalytic amount of acid to avoid side reactions of other acid-sensitive functional groups.

Materials:

  • THP-protected alcohol (e.g., 2-(benzyloxy)tetrahydropyran) (1.0 equiv)

  • Methanol (MeOH) (0.2 M)

  • p-Toluenesulfonic acid monohydrate (PPTS) (0.1 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the THP-protected alcohol in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Add p-toluenesulfonic acid monohydrate to the solution at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-4 hours).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude alcohol.

  • Purify the product by flash column chromatography on silica gel if necessary.

Trustworthiness Check: Successful deprotection is confirmed by the disappearance of the characteristic acetal protons (around 4.6 ppm) and the appearance of a hydroxyl proton signal in the ¹H NMR spectrum. The alcohol product will also exhibit a significantly more polar spot on the TLC plate compared to the starting material.

Protocol 2: Lewis Acid-Mediated Synthesis of 5-Bromopentan-1-ol

Application Note: This reaction transforms the parent oxane, tetrahydropyran, into a valuable bifunctional synthetic building block. The use of acetyl bromide in the presence of a Lewis acid provides both the nucleophile (bromide) and an acylating agent. The reaction proceeds via cleavage of the ether followed by trapping of the resulting primary alcohol. This method is highly efficient for generating ω-haloalkanols. A related procedure using hydrobromic acid is also effective.[5]

Materials:

  • Tetrahydropyran (THP) (1.0 equiv)

  • Acetyl bromide (AcBr) (1.2 equiv)

  • Zinc chloride (ZnCl₂), anhydrous (0.1 equiv)

  • Dichloromethane (DCM), anhydrous (0.5 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane and anhydrous zinc chloride.

  • Cool the mixture to 0 °C using an ice bath.

  • Add tetrahydropyran to the flask, followed by the slow, dropwise addition of acetyl bromide over 15 minutes. Caution: Acetyl bromide is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold solution of saturated NaHCO₃.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers and wash with 1 M HCl, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The primary product is 5-bromopentyl acetate. To obtain 5-bromopentan-1-ol, the crude acetate can be hydrolyzed by stirring with 1 M NaOH in methanol.

  • Purify the final alcohol by vacuum distillation or flash chromatography.[5]

Data Presentation:

Lewis AcidNucleophile SourceSolventTemp (°C)Time (h)Typical Yield (%)
ZnCl₂AcBrDCM0 to RT6~85 (acetate)
TMSITMSICH₃CN02>90
BBr₃BBr₃DCM-78 to 03>90
HBr (48%)HBrBenzene8015~89[5]

Table 1. Representative conditions for the synthesis of ω-halopentanols from THP.

Protocol 3: Reductive Ring Opening of 2-Alkoxyoxanes

Application Note: Reductive cleavage using hydride reagents provides a direct route to 1,5-diols, which are important chiral building blocks. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation. The reaction is believed to proceed by coordination of the aluminum to the ring oxygen, followed by intramolecular delivery of a hydride to the anomeric carbon (C2), leading to the formation of a hemiacetal which is further reduced to the diol.

Materials:

  • 2-Methoxytetrahydropyran (1.0 equiv)

  • Diisobutylaluminium hydride (DIBAL-H), 1.0 M in hexanes (2.5 equiv)

  • Toluene, anhydrous (0.3 M)

  • Methanol (MeOH)

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In an oven-dried, three-neck flask under an inert atmosphere, dissolve 2-methoxytetrahydropyran in anhydrous toluene.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the DIBAL-H solution via syringe over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 3-4 hours.

  • Quench the reaction by the slow, careful addition of methanol at -78 °C.

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form (this can take several hours to overnight). This step chelates the aluminum salts and breaks up the emulsion.

  • Separate the layers and extract the aqueous phase with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product, 1,5-pentanediol, can be purified by distillation or chromatography.

References

  • Burke, S. D., & Sametz, G. M. (1999). Unveiling the cryptic nature of 2-substituted dihydropyrans. Organic Letters, 1(1), 71-74. [Link]

  • Wipf, P., & Cunha, R. L. O. R. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12224-12296. [Link]

  • Ahmad, S., et al. (2016). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications. Synthetic Communications, 46(16), 1387-1416. [Link]

  • Kulkarni, A. A., & Kumar, R. (2022). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 18, 101-149. [Link]

  • Sharpless, K. B., & Michaelson, R. C. (1973). High stereo- and regioselectivities in the transition metal catalyzed epoxidation of olefinic alcohols by tert-butyl hydroperoxide. Journal of the American Chemical Society, 95(18), 6136-6137. [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. [Link]

  • Zhang, W., & Chen, Y. (2024). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Molecules, 29(15), 3426. [Link]

Sources

Method

2-Ethyloxane-3-carboxylic acid as a monomer in polymerization

Application Note: 2-Ethyloxane-3-carboxylic Acid as a Functional Building Block in Polymer Synthesis Executive Summary 2-Ethyloxane-3-carboxylic acid (also known as 2-ethyltetrahydropyran-3-carboxylic acid) is a function...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Ethyloxane-3-carboxylic Acid as a Functional Building Block in Polymer Synthesis

Executive Summary

2-Ethyloxane-3-carboxylic acid (also known as 2-ethyltetrahydropyran-3-carboxylic acid) is a functionalized cyclic ether often utilized as a high-value intermediate in pharmaceutical synthesis, particularly for anticancer analogs [1].[1][2] While not a standard homopolymerizable monomer due to the stability of the six-membered tetrahydropyran (THP) ring, its carboxylic acid functionality allows it to serve as a critical functional modifier in polymer science.

This guide details the protocols for utilizing 2-ethyloxane-3-carboxylic acid in three distinct polymerization roles:

  • Precursor for Functional Monomers: Synthesis of methacrylate derivatives for radical polymerization.

  • Chain Terminator/End-Capper: Regulating molecular weight and lipophilicity in biodegradable polyesters.[1][2]

  • Epoxy-Acid Curing Agent: Incorporating THP moieties into epoxy networks for modified thermal/mechanical properties.[3][1][2]

Part 1: Chemical Context & Strategic Usage

Chemical Structure & Stability: Unlike four-membered oxetane rings which undergo cationic ring-opening polymerization (CROP) due to ring strain, the six-membered oxane (THP) ring is thermodynamically stable.[3][1][2] Therefore, "polymerization" of this molecule refers to reacting its pendant carboxylic acid group rather than opening the ring.[2]

Key Properties:

  • Formula: C

    
    H
    
    
    
    O
    
    
  • Molecular Weight: 158.20 g/mol [1]

  • Functionality: Monofunctional (Carboxylic Acid).[3][1][2]

  • Stereochemistry: Exists as cis and trans diastereomers; the specific isomer can influence the packing density and glass transition temperature (

    
    ) of the resulting polymer.[1]
    

Strategic Application: Incorporating the 2-ethyloxane moiety introduces a bulky, lipophilic ether group to the polymer architecture.[1][2] This is particularly useful for:

  • Modulating Hydrophilicity: Reducing water uptake in hydrogels.[1][2]

  • Drug Delivery: The structure mimics certain bioactive pharmacophores, making it ideal for polymer-drug conjugates.[1][2]

  • Plasticization: The ethyl-substituted ring acts as an internal plasticizer, potentially lowering the modulus of rigid backbones.[2]

Part 2: Experimental Protocols

Protocol A: Synthesis of the Functional Monomer (Methacrylate Derivative)

Objective: To convert 2-ethyloxane-3-carboxylic acid into a polymerizable vinyl monomer (2-ethyloxane-3-methyl methacrylate) for use in free radical polymerization (FRP) or RAFT.[1][2]

Materials:

  • 2-Ethyloxane-3-carboxylic acid (1.0 eq)[1][2]

  • 2-Hydroxyethyl methacrylate (HEMA) (1.1 eq)[1][2]

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq) - Coupling agent[1][2]

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq) - Catalyst[1][2]

  • Dichloromethane (DCM) (Anhydrous)[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 2-ethyloxane-3-carboxylic acid and 11 mmol of HEMA in 50 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

  • Catalyst Addition: Add 1 mmol of DMAP to the solution and cool the mixture to 0°C using an ice bath.

  • Coupling: Dissolve 11 mmol of DCC in 10 mL DCM and add it dropwise to the reaction mixture over 30 minutes. Reasoning: Slow addition prevents thermal spikes and ensures orderly formation of the O-acylisourea intermediate.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. A white precipitate (dicyclohexylurea, DCU) will form.[2]

  • Purification:

    • Filter off the DCU precipitate.[1][2]

    • Wash the filtrate with 0.5 M HCl, saturated NaHCO

      
      , and brine to remove unreacted amine and acid.[2]
      
    • Dry over MgSO

      
       and concentrate via rotary evaporation.[1][2]
      
    • Validation: Verify structure via

      
      H-NMR (Look for vinyl protons at ~5.5-6.1 ppm and THP ring protons).[1][2]
      

Polymerization (Example): Copolymerize the resulting monomer (10-20 wt%) with Methyl Methacrylate (MMA) using AIBN (1 wt%) in Toluene at 70°C for 12 hours to create a functionalized acrylic resin.

Protocol B: End-Capping in Polyester Synthesis

Objective: Use 2-ethyloxane-3-carboxylic acid as a chain terminator in the polycondensation of Poly(butylene adipate) (PBA) to control molecular weight and introduce terminal bioactivity.[1][2]

Materials:

  • Adipic Acid (AA)[1][2]

  • 1,4-Butanediol (BDO)[1][2]

  • 2-Ethyloxane-3-carboxylic acid (End-capper, 1–5 mol% relative to AA)[1][2]

  • Titanium(IV) butoxide (Catalyst, 300 ppm)[2]

Step-by-Step Methodology:

  • Stoichiometry Calculation: Target a specific Degree of Polymerization (

    
    ).[1][2] Use the Carothers equation modified for non-stoichiometric balance.
    
    • Formula: Excess BDO is initially used, but the "monofunctional" acid limits the final chain growth.[2]

  • Esterification (Stage 1):

    • Charge AA, BDO (1.1 eq), and Catalyst into a reactor equipped with a mechanical stirrer and nitrogen inlet.

    • Heat to 160–190°C. Water is evolved.[1][2]

  • End-Capper Addition (Critical Step):

    • Once the acid number drops to ~20 mg KOH/g, add the calculated amount of 2-ethyloxane-3-carboxylic acid.[1]

    • Reasoning: Adding it too early limits MW too drastically.[1][2] Adding it at this stage ensures it caps the hydroxyl-terminated chains.[1][2]

  • Polycondensation (Stage 2):

    • Increase temperature to 220°C and apply vacuum (< 1 mbar) to remove excess BDO and drive the reaction.[1][2]

    • React for 2–4 hours until torque stabilizes.[1][2]

  • Validation:

    • Analyze

      
       via Gel Permeation Chromatography (GPC).[1][2]
      
    • Verify end-group structure via MALDI-TOF MS (Look for the mass shift corresponding to the 2-ethyloxane moiety).[1][2]

Part 3: Visualization & Logic

Workflow: Functional Monomer Synthesis & Polymerization

MonomerSynthesis Acid 2-Ethyloxane-3-COOH (Starting Material) Esterification Steglich Esterification (0°C -> RT, 24h) Acid->Esterification HEMA HEMA (Vinyl Source) HEMA->Esterification DCC DCC/DMAP (Coupling Agents) DCC->Esterification Purification Filtration (DCU removal) & Washing Esterification->Purification Monomer 2-Ethyloxane-3-methacrylate (Functional Monomer) Purification->Monomer Yield >85% Polymerization Free Radical Polymerization (AIBN, 70°C) Monomer->Polymerization FinalPolymer Poly(Oxane-co-Acrylate) Functionalized Resin Polymerization->FinalPolymer

Figure 1: Synthetic pathway for converting 2-ethyloxane-3-carboxylic acid into a polymerizable methacrylate monomer.[1][2]

Part 4: Data Summary & Expectations

Table 1: Expected Impact of Incorporation on Polymer Properties

PropertyEffect of 2-Ethyloxane IncorporationMechanistic Cause
Solubility Increased in organic solvents (THF, CHCl

)
Introduction of lipophilic ethyl/ether groups disrupts H-bonding.[1][2]
Hydrophilicity Decreased (Contact angle increases)The ethyl group masks the polarity of the backbone.
Glass Transition (

)
Moderate Increase (vs. linear alkyls)The cyclic THP ring restricts segmental rotation more than a linear chain.[1][2]
Degradation TunableAs an end-capper, it protects the terminal hydroxyl from oxidative degradation.[1][2]

References

  • PubChem. (n.d.).[1][2][4] 2-Ethyloxane-3-carboxylic acid.[1][2] National Center for Biotechnology Information.[1][2] Retrieved February 22, 2026, from [Link]

  • LookChem. (n.d.).[1][2] Tetrahydro-2H-pyran-3-carboxylic acid Usage and Synthesis. Retrieved February 22, 2026, from [Link][2]

  • Polymer Chemistry. (2025). Melt polycondensation of tetrahydrofurandimethanol with various dicarboxylic acids. Royal Society of Chemistry.[1][2] Retrieved February 22, 2026, from [Link][2]

Sources

Application

Application Note &amp; Protocol: Quantification of 2-Ethyloxane-3-carboxylic Acid

Introduction: The Analytical Imperative for 2-Ethyloxane-3-carboxylic Acid Quantification 2-Ethyloxane-3-carboxylic acid is a molecule of growing interest in pharmaceutical and metabolic research. Its accurate quantifica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 2-Ethyloxane-3-carboxylic Acid Quantification

2-Ethyloxane-3-carboxylic acid is a molecule of growing interest in pharmaceutical and metabolic research. Its accurate quantification in various biological matrices is critical for understanding its pharmacokinetic profile, metabolic fate, and potential physiological effects. This document provides a comprehensive guide to the analytical methodologies for the precise and robust quantification of 2-Ethyloxane-3-carboxylic acid, tailored for researchers, scientists, and drug development professionals.

The inherent physicochemical properties of carboxylic acids, such as high polarity, present unique analytical challenges.[1][2] This application note will detail two primary, validated methods for the quantification of 2-Ethyloxane-3-carboxylic acid: a primary Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a secondary Gas Chromatography-Mass Spectrometry (GC-MS) method. The choice between these methods will depend on the available instrumentation, the required sensitivity, and the nature of the sample matrix.

The protocols provided herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step. Adherence to these detailed procedures will ensure the generation of high-quality, reproducible data that meets stringent regulatory standards.[3][4]

Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the premier analytical technique for the quantification of 2-Ethyloxane-3-carboxylic acid in biological matrices due to its high sensitivity, selectivity, and applicability to a wide range of compound polarities.[2][5] This method is particularly advantageous as it can often be performed with minimal sample derivatization, thereby reducing sample preparation complexity and potential sources of error.

Scientific Rationale

The carboxylic acid moiety of 2-Ethyloxane-3-carboxylic acid can be readily ionized using electrospray ionization (ESI), typically in negative ion mode, which is often more sensitive for acidic compounds.[5] The use of tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion (the deprotonated molecule) and its fragmentation to produce characteristic product ions. This multiple reaction monitoring (MRM) provides exceptional selectivity, minimizing interference from complex biological matrices.[6]

Experimental Workflow

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation Supernatant->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Injection Reconstitute->Inject HPLC HPLC Separation (Reversed-Phase) Inject->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MSMS Tandem Mass Spectrometry (MS/MS) ESI->MSMS Quantify Quantification MSMS->Quantify Report Reporting Quantify->Report GC-MS Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Spike->Extraction Evaporate1 Evaporation Extraction->Evaporate1 Derivatize Derivatization (e.g., BSTFA) Evaporate1->Derivatize Inject Injection Derivatize->Inject GC GC Separation Inject->GC EI Electron Ionization (EI) GC->EI MS Mass Spectrometry (Scan or SIM) EI->MS Quantify Quantification MS->Quantify Report Reporting Quantify->Report

Sources

Method

Application Note: 2-Ethyloxane-3-Carboxylic Acid in Medicinal Chemistry

Subtitle: Leveraging Saturated Oxygen Heterocycles for sp³-Rich Drug Scaffolds Executive Summary: The "Escape from Flatland" In modern drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensi...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Leveraging Saturated Oxygen Heterocycles for sp³-Rich Drug Scaffolds

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional, sp³-rich architectures is a proven strategy to improve clinical success rates. 2-Ethyloxane-3-carboxylic acid represents a privileged scaffold in this domain. Unlike its aromatic counterparts (e.g., benzoic acids), this saturated heterocycle offers defined stereochemistry, improved aqueous solubility, and unique vectors for substituent exit.

This guide details the utility of 2-ethyloxane-3-carboxylic acid as a building block for Gamma-Secretase Modulators (GSMs) , antibacterial agents , and peptidomimetics , providing validated protocols for its functionalization and stereochemical characterization.

Strategic Application: Why This Scaffold?

Physicochemical Advantages

The tetrahydropyran (THP) ring serves as a bioisostere for cyclohexane and piperidine but with distinct lipophilicity (LogP) modulation due to the cyclic ether oxygen.

PropertyBenzoic AcidCyclohexanecarboxylic Acid2-Ethyloxane-3-carboxylic Acid
Geometry Planar (2D)Chair (3D)Chair (3D) + Dipole
Fsp³ Score 0.01.01.0
Metabolic Liability CYP oxidation (ring)HydroxylationReduced (O-atom effect)
Solubility LowLow/ModerateModerate/High
Target Classes
  • Gamma-Secretase Modulators (GSMs): The carboxylic acid moiety mimics the pharmacophore of NSAID-derived GSMs (e.g., tarenflurbil analogs), while the ethyl group at C2 provides a lipophilic anchor essential for binding within the transmembrane domain of presenilin.

  • Peptidomimetics: The scaffold acts as a constrained amino acid surrogate (e.g., replacing Proline or Isoleucine), locking the peptide backbone into specific conformations to increase proteolytic stability.

  • Fragment-Based Drug Discovery (FBDD): Its low molecular weight (MW ~158 Da) and distinct vectors make it an ideal "growable" fragment.

Structural Logic & Stereochemistry

The biological activity of this scaffold is strictly governed by the relative stereochemistry of the C2-Ethyl and C3-Carboxyl groups.

  • Trans-Diequatorial (Thermodynamic Product): The most stable conformation places both the ethyl and carboxylic acid groups in equatorial positions to minimize 1,3-diaxial interactions. This is the preferred geometry for metabolic stability.

  • Cis-Axial/Equatorial (Kinetic Product): Often accessible via specific cyclization methods (e.g., Prins cyclization). This conformation forces one substituent axial, creating a distinct 3D shape useful for specific receptor pockets.

Visualization: Scaffold Utility Pathway

ScaffoldLogic Acid 2-Ethyloxane-3-COOH (Starting Block) Amide Amide Coupling (Peptidomimetics) Acid->Amide R-NH2 / HATU Reduction Reduction to Alcohol (Ether/Linker Synthesis) Acid->Reduction LiAlH4 / BH3 Curtius Curtius Rearrangement (Isocyanate/Amine) Acid->Curtius DPPA / Heat GSM Gamma-Secretase Modulators Amide->GSM Neuro Neurokinin Antagonists Amide->Neuro Antibac Antibacterial Efflux Pump Inhibitors Reduction->Antibac

Caption: Divergent synthesis pathways transforming the core scaffold into bioactive therapeutic classes.

Experimental Protocols

Protocol A: Stereoselective Amide Coupling (Library Generation)

Context: The C3-carboxylic acid is secondary and sterically influenced by the C2-ethyl group. Standard coupling can be sluggish; this protocol uses HATU to ensure complete conversion without epimerization.

Reagents:

  • 2-Ethyloxane-3-carboxylic acid (1.0 equiv)

  • Amine partner (R-NH₂) (1.2 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM.

Procedure:

  • Activation: Dissolve 2-ethyloxane-3-carboxylic acid (0.5 mmol) in anhydrous DMF (2 mL) under nitrogen. Add DIPEA (1.5 mmol) and stir for 5 minutes.

  • Coupling: Add HATU (0.75 mmol) in one portion. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Addition: Add the amine (0.6 mmol) dropwise.

  • Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS (Target mass: MW_acid + MW_amine - 18).

  • Workup: Dilute with EtOAc (20 mL), wash with 1M HCl (2x), sat. NaHCO₃ (2x), and brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (hexane/EtOAc gradient).

Critical Checkpoint: Verify the stereochemistry of the product. The coupling conditions are generally mild enough to retain the configuration of the starting acid.

Protocol B: Determination of Relative Stereochemistry (NOESY)

Context: Confirming whether your derivative is cis or trans is non-negotiable for SAR data.

Sample Prep: Dissolve 5–10 mg of the purified product in CDCl₃ or DMSO-d₆. Experiment: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

Analysis Logic:

  • Identify H2 and H3: Locate the methine protons at position 2 (adjacent to oxygen and ethyl) and position 3 (adjacent to carbonyl).

  • Coupling Constants (

    
    ): 
    
    • Trans-Diequatorial: H2 and H3 are both axial.

      
       will be large (~8–11 Hz).
      
    • Cis-Equatorial/Axial: One proton is equatorial.

      
       will be smaller (~2–5 Hz).
      
  • NOE Correlations:

    • Cis: Strong NOE cross-peak between H2 and H3.

    • Trans: Weak or no NOE cross-peak between H2 and H3; look for NOE between H2 and H4-axial or H3 and H5-axial to confirm axial orientation.

Case Study: Design of a Gamma-Secretase Modulator

Hypothetical Application based on scaffold properties.

Objective: Design a modulator that lowers Aβ42 without inhibiting Notch cleavage. Design Strategy:

  • Head Group: Use the 2-ethyloxane-3-carboxylic acid as the "head." The acid engages the hydrophilic pocket of the enzyme.

  • Linker: Convert the acid to an amide using a piperazine linker.

  • Tail: Attach a lipophilic aryl group (e.g., 4-chlorophenyl) to the distal nitrogen of the piperazine.

  • Rationale: The ethyl group at C2 provides steric bulk that prevents the molecule from entering the catalytic site fully (preventing total inhibition), while the acid modulates the cleavage site preference (shifting Aβ42 to shorter peptides).

Workflow Diagram: Synthesis & Validation

Workflow Start 2-Ethyloxane-3-COOH Step1 Step 1: HATU Coupling (w/ N-Boc-Piperazine) Start->Step1 Step2 Step 2: Deprotection (TFA/DCM) Step1->Step2 Step3 Step 3: N-Arylation (Buchwald-Hartwig) Step2->Step3 Final Final GSM Candidate Step3->Final Assay In Vitro Assay (Aβ42 vs Notch) Final->Assay Screening

Caption: Synthetic route for a library of Tetrahydropyran-based Gamma-Secretase Modulators.

References

  • Scaffold Utility in Drug Design

    • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Stereoselective Synthesis of Tetrahydropyrans

    • Clarke, P. A., et al. (2008). "The Prins reaction in the synthesis of tetrahydropyrans."[1] Organic & Biomolecular Chemistry, 6, 2207-2219. Link

  • Gamma-Secretase Modulators (Mechanism & Structure)

    • Wolfe, M. S. (2012). "γ-Secretase Modulators."[2][3][4][5] Annual Review of Pharmacology and Toxicology, 52, 333-350. Link

  • Conformational Analysis of Pyrans

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Refer to Chapter 9 on NOE applications). Link

  • Compound Data Source

    • PubChem Compound Summary for CID 79368598 (2-Ethyloxane-3-carboxylic acid). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,3-Disubstituted Oxanes

This is Technical Support Ticket #OX-23-SYN . Status: Open Priority: High (Blocker) Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

This is Technical Support Ticket #OX-23-SYN . Status: Open Priority: High (Blocker) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Welcome to the Advanced Heterocycle Synthesis Support Hub. You are likely here because your NMR spectra show a messy mixture of diastereomers, your yields are plummeting during scale-up, or your ring-closure is stalling. The synthesis of 2,3-disubstituted oxanes (tetrahydropyrans) is deceptively complex due to the clash between steric bulk and stereoelectronic effects (specifically the anomeric and gauche effects).

This guide does not offer generic advice. It troubleshoots the specific mechanistic failures that occur when placing substituents at the vicinal C2 (anomeric) and C3 positions.

Module 1: The "Cis/Trans" Crisis (Stereochemical Troubleshooting)

User Query: "I am targeting the 2,3-cis oxane, but I consistently isolate the trans-isomer or a 1:1 mixture. I’m using standard Lewis acids. What is driving this selectivity?"

Root Cause Analysis: You are likely fighting the Woerpel Effect (Electrostatic stereocontrol) or the Anomeric Effect . In 2,3-disubstituted systems, the C3 substituent exerts a powerful electrostatic influence on the oxocarbenium ion intermediate, often overriding steric preference.[1]

  • The Mechanism: If you have an electronegative atom (O, N, halogen) at C3, the ring adopts a half-chair conformation where the C3 substituent prefers a pseudoaxial orientation to minimize electrostatic repulsion with the partial positive charge at C1 (the oxocarbenium center).

  • The Outcome: Nucleophiles attack the oxocarbenium ion anti to the C3-pseudoaxial group. This stereoelectronic imperative often forces the formation of the 2,3-trans (diequatorial) or 2,3-cis (diaxial) product depending on the precise nucleophile trajectory, often defying simple steric models.

Diagnostic Workflow (DOT Visualization)

Stereocontrol_Flow Start Start: Stereoselectivity Issue CheckC3 Is C3 substituent electronegative? (OR, NR2, Halogen) Start->CheckC3 StericOnly Steric Control Dominates Expect attack anti to bulky groups CheckC3->StericOnly No (Alkyl/Aryl) Electrostatic Electrostatic Control Dominates (Woerpel Model) CheckC3->Electrostatic Yes ConfCheck Intermediate Conformation: C3-group adopts Pseudoaxial Electrostatic->ConfCheck NuAttack Nucleophile attacks Axial (Anti to C3-group) ConfCheck->NuAttack Product Result: 2,3-trans (diaxial) or 2,3-cis (diequatorial) depending on ring flip NuAttack->Product

Figure 1: Decision tree for predicting stereochemical outcomes in C3-substituted oxocarbenium ions.

Corrective Actions:

  • Switch to Kinetic Control: If the thermodynamic product (usually diequatorial) is unwanted, lower the temperature to -78°C and use a highly reactive nucleophile (e.g., allyltrimethylsilane) to trap the kinetic conformer.

  • Tethering Strategy: If intermolecular selectivity fails, use an intramolecular delivery.[1] Tether the nucleophile to the C3-hydroxyl group (e.g., via a temporary silaketal) to force cis-delivery.

Module 2: Cyclization Methodologies & Failure Points

User Query: "My Prins cyclization yield is low (<40%), and I see significant racemization of my starting material."

Root Cause Analysis: Low yields in Prins reactions for 2,3-systems are often due to Oxonia-Cope Rearrangement .[2] If your homoallylic alcohol side chain has substituents that can stabilize a carbocation, the intermediate oxocarbenium ion can undergo a [3,3]-sigmatropic rearrangement, scrambling the stereochemistry and leading to side products.

Troubleshooting Table: Method Selection
IssueProbable CauseCorrective Protocol
Racemization 2-Oxonia-Cope Rearrangement reversible pathway.[2]Protocol A: Add a bulky protecting group to the secondary alcohol to sterically hinder the rearrangement. Protocol B: Use BiCl₃ (Bismuth trichloride) which promotes rapid ionization-cyclization over rearrangement.
C2-Epimerization Acidic workup hydrolyzing the kinetic acetal.Quench with Et₃N at -78°C before warming. Avoid silica gel chromatography; use basic alumina or deactivated silica (1% Et₃N).
No Cyclization Lewis Acid is too weak (e.g., BF₃[1]·OEt₂).Switch to TMSOTf or TfOH (Triflic acid). For difficult substrates, use HFIP (Hexafluoroisopropanol) as a co-solvent to stabilize the cation.
Exo- vs Endo-cyclization Baldwin's Rules / Cation stability.2,3-disubstituted systems prefer 6-endo if the internal alkene carbon stabilizes the positive charge (e.g., styrenyl). If getting 5-exo (THF), modify alkene substitution.[1]
Module 3: Experimental Protocols
Protocol 1: High-Fidelity Silyl-Prins Cyclization

Target: 2,3-cis-2,6-cis-trisubstituted oxanes. Why this works: The silyl group directs the "inside" attack, enforcing stereocontrol via the "silyl-modified" chair transition state.

Reagents:

  • Homoallylic alcohol precursor (Z-vinylsilane moiety).

  • Aldehyde (1.1 equiv).

  • Lewis Acid: BiCl₃ (10 mol%) or TMSOTf (1.0 equiv).[1]

  • Solvent: CH₂Cl₂ (anhydrous).

Step-by-Step:

  • Preparation: Flame-dry a 25 mL round-bottom flask under Argon. Add the homoallylic alcohol (1.0 mmol) and aldehyde (1.1 mmol) in CH₂Cl₂ (10 mL).

  • Cooling: Cool the mixture to 0°C (ice bath). Note: Do not go to -78°C immediately; BiCl₃ requires mild activation energy.

  • Initiation: Add BiCl₃ (31.5 mg, 0.1 mmol) in one portion.

    • Checkpoint: The solution should turn pale yellow. If it turns black/tarry instantly, your substrate is decomposing—dilute by 2x.[1]

  • Monitoring: Stir at 0°C for 30–60 mins. Monitor by TLC. Look for the disappearance of the aldehyde.

  • Quench: Add saturated aq. NaHCO₃ (5 mL) vigorously.

  • Workup: Extract with CH₂Cl₂ (3x), dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography on silica gel. Crucial: If the product is an acetal/enol ether, add 1% triethylamine to the eluent.

Protocol 2: Iron-Catalyzed Thermodynamic Equilibration

Use Case: You synthesized a mixture of cis/trans isomers and want to convert them to the thermodynamically stable 2,3-cis isomer (assuming 2-axial, 3-equatorial preference in your specific system).

Step-by-Step:

  • Dissolve the isomer mixture in nitromethane (CH₃NO₂) .

  • Add FeCl₃ (5 mol%) .

  • Stir at room temperature for 2 hours.

  • Mechanism: The iron catalyst reversibly opens the pyran ring (via oxocarbenium), allowing the system to relax to the lowest energy chair conformation before re-closing.

Module 4: Pathway Visualization

Figure 2: The Prins Cyclization & Oxonia-Cope Trap This diagram illustrates the critical decision point between successful cyclization and the racemization trap.

Prins_Mechanism Start Homoallylic Alcohol + Aldehyde Oxocarbenium (E)-Oxocarbenium Ion (Key Intermediate) Start->Oxocarbenium Lewis Acid Cope 2-Oxonia-Cope Rearrangement Oxocarbenium->Cope Substituent Stabilization (Slow Cyclization) ChairTS Chair-like TS Oxocarbenium->ChairTS Fast Cyclization Racemic Racemic/Scrambled Products Cope->Racemic Cyclization 6-Endo Cyclization ChairTS->Cyclization Product 2,3-Disubstituted Oxane Cyclization->Product

Caption: To avoid the Oxonia-Cope trap (Red), reaction conditions must accelerate the Chair TS pathway (Green) using strong Lewis acids or silyl-directing groups.

References
  • Woerpel, K. A. (2003).[1] Stereochemistry of nucleophilic substitution reactions depending upon substituent: evidence for electrostatic stabilization of pseudoaxial conformers of oxocarbenium ions.[3][4][5] Journal of the American Chemical Society.

  • Yadav, J. S., et al. (2023).[1] Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid. The Journal of Organic Chemistry. [1]

  • Rychnovsky, S. D. (2009).[1] Racemization in Prins Cyclization Reactions: The Role of the Oxonia-Cope Rearrangement. Journal of the American Chemical Society.

  • Clarke, P. A. (2006).[1][6] Strategies for the formation of tetrahydropyran rings in the synthesis of natural products. European Journal of Organic Chemistry.[4][6] [1]

  • Cossy, J., et al. (2010).[1][7] Gold(I)-Catalyzed Cyclization of Chiral Monoallylic Diols. Organic Letters. [1]

Sources

Optimization

purification strategies for polar heterocyclic compounds

Technical Support Center: Purification of Polar Heterocyclic Compounds Ticket #8492: Advanced Troubleshooting Guide Welcome to the Purification Help Desk Agent: Dr. Aris Thorne, Senior Application Scientist Status: Open...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar Heterocyclic Compounds Ticket #8492: Advanced Troubleshooting Guide

Welcome to the Purification Help Desk

Agent: Dr. Aris Thorne, Senior Application Scientist Status: Open Subject: Overcoming retention and resolution failures for polar heterocycles.

Hello. If you are reading this, you are likely staring at a chromatogram where your compound has either eluted in the void volume, streaked across the baseline, or refused to separate from DMSO. Polar heterocycles (pyridines, imidazoles, pyrazoles, etc.) are notoriously difficult because they possess basic nitrogen atoms that interact aggressively with silanols, and they often lack the lipophilicity required for standard C18 retention.

Below is your troubleshooting architecture. I have moved away from generic advice to focus on the causality of failure and self-validating protocols.

Part 1: The Decision Matrix

Before mixing solvents, determine your strategy based on the physicochemical properties of your analyte.

PurificationStrategy Start Compound Properties? LogP_High LogP > 1.5 (Lipophilic) Start->LogP_High LogP_Low LogP < 1.0 (Polar/Basic) Start->LogP_Low Silica Standard Flash (Silica Gel) LogP_High->Silica RP_Check Acidic Mobile Phase (pH 2-3) LogP_Low->RP_Check Tailing Tailing/Streaking? Silica->Tailing AmineMod Add 1% TEA or NH4OH (Block Silanols) Tailing->AmineMod Yes Retained Retained? RP_Check->Retained Good Proceed with C18 Retained->Good Yes High_pH Switch to High pH (pH 9.5) (Neutralize Basic N) Retained->High_pH No (Void Elution) Still_Void Still in Void? High_pH->Still_Void HILIC HILIC Mode (ACN/Water/Buffer) Still_Void->HILIC Yes

Figure 1: Strategic decision tree for selecting the stationary phase based on compound polarity (LogP) and retention behavior.

Part 2: Troubleshooting Scenarios (Q&A)

Scenario A: The "Sticky" Situation (Normal Phase)

User Question: "I'm trying to purify an amino-pyridine derivative on flash silica (DCM/MeOH). It streaks from fraction 5 to 50, and I'm losing mass. What's happening?"

Scientist Answer: You are experiencing silanol overload . Silica gel is acidic (pH ~5). Your basic heterocycle is protonating on the column, forming strong ionic bonds with the deprotonated silanols (


). Methanol is polar enough to move it, but not strong enough to break this ionic interaction cleanly, resulting in "smearing."

The Fix: Competitive Inhibition You must introduce a base that competes for the silanol sites.

  • The "Standard" Fix: Add 1% Triethylamine (TEA) or 1% NH₄OH to both Solvent A (DCM) and Solvent B (MeOH).

    • Why: TEA binds to the silanols, shielding them from your compound [1].

    • Warning: TEA forms salts. If you are running MS afterwards, use NH₄OH as it is volatile.

  • The "Professional" Fix: Switch to Amine-Functionalized Silica (e.g., KP-NH).[1]

    • Mechanism:[2][3][4][5] The silica surface is bonded with propyl-amine groups. This creates a basic surface environment that prevents your compound from protonating, allowing it to elute as a free base with sharp peaks [2].

    • Benefit: No additives required in the solvent; safer for mass spec.

Data Table 1: Recommended Solvent Systems for Basic Heterocycles

Method Solvent A Solvent B Modifier Application
Standard Silica DCM MeOH 1% NH₄OH (aq) General purpose, cheap.
Amine Silica Hexane Ethyl Acetate None Lipophilic amines, protecting MS.

| Alumina (Basic) | DCM | MeOH | None | Acid-sensitive compounds. |

Scenario B: The "Void Volume" Ghost (Reversed Phase)

User Question: "My compound is very polar. On a C18 column with Water/Acetonitrile + 0.1% Formic Acid, it elutes immediately (t0). I can't separate it from salts."

Scientist Answer: At pH 2.7 (0.1% Formic Acid), your basic nitrogen is fully protonated (


). Charged species are highly hydrophilic and refuse to interact with the hydrophobic C18 chains. They "swim" past the stationary phase in the water layer.

The Fix: pH Switching (The Neutralization Strategy) You need to deprotonate the molecule to make it neutral (and therefore more lipophilic).

  • Protocol: Switch to a High pH Buffer (pH ~10).

    • Buffer: 10mM Ammonium Bicarbonate or 0.1% Ammonium Hydroxide.

    • Mechanism:[2][3][4][5] At pH 10, basic heterocycles (pKa ~5-8) are neutral. Neutral retention on C18 is typically 10-20x stronger than charged retention [3].

    • Critical Hardware Check:Do NOT use a standard silica C18 column. High pH dissolves the silica backbone. You must use a Hybrid Silica (e.g., Waters XBridge, Agilent PLRP-S, or Gemini NX) designed for pH 1-12 stability [4].

  • Alternative: C18-Aq (Polar Endcapped)

    • If you cannot use high pH, use a "C18-Aq" column. These are compatible with 100% water and prevent "phase collapse" (dewetting), allowing weak retention of polars via interaction with polar-embedded groups [5].

Scenario C: The "Nuclear Option" (HILIC)

User Question: "C18 didn't work, even at high pH. My compound is just too polar (LogP < 0). What now?"

Scientist Answer: Welcome to HILIC (Hydrophilic Interaction Liquid Chromatography) . Stop thinking in "Reversed Phase." In HILIC, water is the strong solvent, and Acetonitrile is the weak solvent.

The Mechanism: HILIC forms a water-rich layer on the surface of a polar stationary phase (bare silica or zwitterionic).[6][7] Your polar compound partitions into this water layer.[8]

HILIC_Mechanism Silica Polar Stationary Phase (Silica/Zwitterionic) WaterLayer Stagnant Water-Rich Layer (Adsorbed) Silica->WaterLayer Hydration BulkMobile Bulk Mobile Phase (High ACN) BulkMobile->WaterLayer Partitioning Analyte Polar Analyte Analyte->WaterLayer Retained here

Figure 2: The HILIC partition mechanism. Retention is driven by the analyte partitioning from the ACN-rich bulk into the water-rich surface layer.

HILIC Troubleshooting Guide:

  • The "Drifting Retention" Issue: HILIC columns require extensive equilibration.

    • Rule: Equilibrate with at least 20-50 column volumes before the first injection to establish the water layer [6].

  • The Solvent Mismatch: Do NOT dissolve your sample in 100% water.

    • Why: Water is the "strong" solvent.[6][7] Injecting water disrupts the partition layer, causing terrible peak distortion.

    • Fix: Dissolve sample in 75% ACN / 25% Water (or as high organic as possible).

Scenario D: Isolation (Catch and Release)

User Question: "I purified my compound using HILIC/Reverse Phase, but now it's in a large volume of water/buffer. How do I get the solid out without rotting it on a lyophilizer for 3 days?"

Scientist Answer: Use a Strong Cation Exchange (SCX) Cartridge . This is a chemical filtration method.

Protocol: The SCX Catch-and-Release [7] This method isolates basic compounds from non-basic impurities and solvents.

  • Load (Acidic): Acidify your fraction to pH 2-3 (ensure the amine is protonated:

    
    ). Load onto the SCX cartridge.[9][10]
    
    • Result: The compound binds ionically to the sulfonic acid groups on the cartridge. Solvents and neutral impurities pass through.[11]

  • Wash (Neutral): Flush with 100% Methanol.

    • Result: Removes DMSO, water, and non-basic impurities. Your compound stays stuck.

  • Elute (Basic): Flush with 2M Ammonia in Methanol .

    • Result: The ammonia deprotonates your compound (

      
      ). The ionic bond breaks. Your compound elutes in a small volume of volatile methanol.
      
  • Finish: Rotovap the methanol. You are left with the pure free base.

SCX_Workflow Step1 1. ACIDIFY Sample pH < 3 Step2 2. LOAD SCX Compound Binds (Ionic) Step1->Step2 Step3 3. WASH (MeOH) Remove DMSO/Neutrals Step2->Step3 Step4 4. ELUTE (NH3/MeOH) Release Free Base Step3->Step4

Figure 3: SCX Catch-and-Release workflow for isolating basic heterocycles from aqueous fractions.

References

  • Biotage. (2023).[12] Is there an easy way to purify organic amines?Link

  • Teledyne ISCO. (2012).[11] RediSep SCX column Application Note.Link

  • Agilent Technologies. (2026). Control pH During Method Development for Better Chromatography.Link

  • Waters Corp. XBridge BEH C18 Columns: High pH Stability.Link

  • YMC Europe. (2016). Purification of polar compounds using 100% aqueous conditions.[13]Link

  • Restek Corporation. (2020). How to Avoid Common Problems with HILIC Methods.Link

  • Cornell University. SCX disposable cartridge cleanup Protocol.Link

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Ethyloxirane-3-carboxylic Acid

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-Ethyloxirane-3-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-Ethyloxirane-3-carboxylic acid. We will address common challenges, offer troubleshooting solutions, and provide detailed protocols for the two primary synthetic routes: the Darzens Glycidic Ester Condensation and the direct epoxidation of an unsaturated precursor.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, focusing on causality and providing actionable solutions to improve reaction outcomes.

Problem 1: Low or No Yield of the Desired Product

Q: My reaction yield is consistently low. What are the most likely causes and how can I fix this?

A: Low yield is a common issue stemming from several factors depending on your chosen synthetic route. Let's break down the possibilities:

For the Darzens Condensation Route:

  • Primary Cause: Competing Aldol Condensation. The Darzens condensation of an α-haloester with an aliphatic aldehyde like propanal is often plagued by the aldehyde's self-condensation (an aldol reaction).[1][2] This side reaction consumes your starting material and complicates purification.

    • Solution 1: Temperature and Addition Control. The rate of the aldol reaction can be minimized by maintaining a very low concentration of the aldehyde at all times. This is achieved by the slow, dropwise addition of a mixture of propanal and your α-haloester (e.g., ethyl chloroacetate) to a cooled suspension of the base. Maintaining a low temperature (0 °C to -10 °C) is critical.[3]

    • Solution 2: Choice of Base. While sodium ethoxide is a classic choice, it can also catalyze the aldol reaction.[2] Using a stronger, non-nucleophilic base like sodium amide (NaNH₂) or a sterically hindered base like potassium tert-butoxide (KOt-Bu) can favor the desired deprotonation of the α-haloester over the aldehyde.[4]

  • Primary Cause: Incomplete Hydrolysis of the Glycidic Ester. The final step in this route is the hydrolysis of the intermediate α,β-epoxy ester to the carboxylic acid. Incomplete hydrolysis will naturally lead to low yields of the final product.

    • Solution: Saponification Conditions. A common and effective method is saponification using an aqueous base (e.g., NaOH or KOH) in an alcoholic solvent, followed by careful acidification.[5] Ensure you use a stoichiometric excess of the base and allow sufficient reaction time, monitoring the disappearance of the ester spot by Thin Layer Chromatography (TLC). A special procedure involves using one equivalent of sodium ethoxide in ethanol, followed by the addition of exactly one equivalent of water to precipitate the sodium salt of the glycidic acid.[5]

For the Epoxidation of trans-2-Pentenoic Acid Route:

  • Primary Cause: Oxidant Instability or Insufficient Amount. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are the most common reagents for this transformation.[6] They can degrade over time, especially if not stored properly.

    • Solution: Reagent Quality Control. Use a fresh bottle of the peroxy acid or titrate an older batch to determine its active oxygen content before use. Ensure you are using at least one full equivalent of the active oxidant relative to the alkene.

  • Primary Cause: Thermal Runaway. The epoxidation reaction is highly exothermic.[7] If the temperature is not controlled, the reaction rate can increase uncontrollably, leading to the decomposition of both the oxidant and the desired epoxide product.

    • Solution: Strict Temperature Management. The reaction must be performed in a flask equipped with a cooling bath (ice-water or ice-salt). The oxidant should be added portion-wise or as a solution via a dropping funnel to allow for efficient heat dissipation.

Problem 2: Significant Formation of Byproducts

Q: My final product is contaminated with significant byproducts. How can I identify and prevent them?

A: Byproduct formation is directly linked to the reaction mechanism and conditions.

For the Darzens Condensation Route:

  • Likely Byproduct: 3-hydroxy-2-methylpentanal and its dehydration products (from the aldol self-condensation of propanal).

    • Prevention: As detailed in the "Low Yield" section, the key is to suppress the aldol reaction by using low temperatures, slow addition, and selecting an appropriate base.[1][2][4]

For the Epoxidation Route:

  • Likely Byproduct: (2,3)-Dihydroxypentanoic acid (a diol).

    • Cause and Prevention: This diol is formed by the ring-opening of the desired epoxide product.[8] The epoxide ring is highly strained and susceptible to attack by nucleophiles, especially under acidic conditions where the ring is activated by protonation.[6] Water is often the nucleophile. To prevent this, ensure the reaction is run under anhydrous conditions if possible and that the workup is performed carefully. Avoid strong acids during workup; a mild bicarbonate wash is usually sufficient to neutralize the carboxylic acid byproduct from the peroxy acid.

Problem 3: Difficulty in Product Purification

Q: I'm struggling to isolate a pure sample of 2-Ethyloxirane-3-carboxylic acid from the crude reaction mixture. What is a reliable purification protocol?

A: Purifying a carboxylic acid from a complex mixture is best achieved by leveraging its acidic properties through an acid-base extraction. This method effectively separates it from neutral organic compounds.

  • Recommended Protocol: Acid-Base Extraction.

    • Dissolution: Dissolve the crude reaction mixture in an organic solvent in which all components are soluble, such as diethyl ether or ethyl acetate.

    • Basification & Extraction: Transfer the solution to a separatory funnel and extract it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt, which is water-soluble, while neutral byproducts and unreacted starting materials will remain in the organic layer. Repeat the extraction 2-3 times.

      • Expert Tip: Check the pH of the aqueous layer after extraction to ensure it is basic (pH > 8). This confirms that you have used enough base to deprotonate all of your acid.[9]

    • Back-Wash: Combine the aqueous layers and wash them once with a fresh portion of the organic solvent to remove any remaining neutral impurities.

    • Acidification & Isolation: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 2M HCl, until the solution is acidic (pH < 4). The water-soluble carboxylate salt will be protonated back to the less water-soluble carboxylic acid, which may precipitate out or can be extracted into a fresh portion of an organic solvent.

    • Final Steps: Dry the final organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified carboxylic acid.[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for 2-Ethyloxirane-3-carboxylic acid: Darzens condensation or epoxidation?

A1: The choice depends on starting material availability, scale, and desired stereochemical control.

  • Darzens Condensation: This route builds the carbon skeleton and the epoxide ring in a single key step from simple precursors (propanal and an α-haloacetate).[10] However, it often suffers from lower yields with simple aliphatic aldehydes due to competing side reactions.[1][2]

  • Epoxidation: This route is typically cleaner and higher-yielding if the starting material, trans-2-pentenoic acid, is readily available. It also offers excellent stereochemical control, as the trans geometry of the starting alkene directly translates to a trans relationship between the ethyl and carboxyl groups on the epoxide ring.[11]

Q2: What is the detailed role of the base in the Darzens condensation?

A2: The base performs a crucial dual function. First, it acts as a Brønsted-Lowry base to deprotonate the α-carbon of the haloester, creating a resonance-stabilized enolate.[10] This enolate is the key nucleophile that attacks the carbonyl carbon of the aldehyde. Second, after the initial carbon-carbon bond formation, the resulting alkoxide performs an intramolecular S_N2 reaction, displacing the halide to form the epoxide ring.[1][12]

Q3: How can I ensure the stereochemistry of my product is controlled?

A3: For stereocontrol, the epoxidation route is more straightforward. The epoxidation of an alkene with a peroxy acid is a syn-addition, meaning the oxygen is delivered to one face of the double bond.[11] Therefore, starting with trans-2-pentenoic acid will yield the trans-2-ethyloxirane-3-carboxylic acid. Achieving high diastereoselectivity in the Darzens condensation is more complex and often requires specialized chiral auxiliaries or catalysts, which is beyond the scope of a standard procedure.[12]

Q4: What are the most critical safety precautions for these syntheses?

A4: Both routes involve hazardous materials.

  • Epoxidation: Peroxy acids like m-CPBA are strong oxidizers and can be shock-sensitive and potentially explosive, especially in high concentrations or when impure. Handle with non-metal spatulas and always behind a blast shield. The epoxidation reaction itself is exothermic and can lead to a thermal runaway if cooling is insufficient.[7]

  • Darzens Condensation: Strong bases like sodium amide (NaNH₂) and potassium tert-butoxide (KOt-Bu) are highly reactive and corrosive. They react violently with water. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Section 3: Data & Visualizations
Table 1: Comparison of Synthetic Routes
ParameterDarzens Condensation RouteEpoxidation Route
Starting Materials Propanal, Ethyl Chloroacetatetrans-2-Pentenoic Acid
Key Reagent Strong Base (e.g., NaNH₂, KOt-Bu)Peroxy Acid (e.g., m-CPBA)
Typical Solvent Aprotic Ether (e.g., THF, Diethyl Ether)Chlorinated Solvent (e.g., CH₂Cl₂, CHCl₃)
Reaction Temp. Low Temperature (0 °C to -10 °C)Low Temperature (0 °C to RT)
Key Intermediates Ethyl 2-ethyl-oxirane-3-carboxylateNone
Major Side Reaction Aldol Condensation[1][2]Epoxide Ring-Opening[6][8]
Stereocontrol Generally low diastereoselectivityHigh (substrate-controlled)[11]
Typical Yields Moderate (often < 60%)Good to Excellent (> 75%)
Diagrams

Darzens_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps propanal Propanal condensation Darzens Condensation propanal->condensation Base (e.g., KOt-Bu) Low Temp. haloester Ethyl Chloroacetate haloester->condensation Base (e.g., KOt-Bu) Low Temp. intermediate Glycidic Ester Intermediate condensation->intermediate hydrolysis Saponification (Hydrolysis) product 2-Ethyloxirane- 3-carboxylic acid hydrolysis->product intermediate->hydrolysis 1. NaOH, H₂O 2. H₃O⁺ Epoxidation_Workflow start trans-2-Pentenoic Acid reaction Epoxidation start->reaction Peroxy Acid (m-CPBA) CH₂Cl₂, 0 °C product 2-Ethyloxirane- 3-carboxylic acid reaction->product

Caption: Workflow for the Direct Epoxidation Route.

Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis via Epoxidation of trans-2-Pentenoic Acid

This protocol is adapted from standard epoxidation procedures. [6]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add trans-2-pentenoic acid (e.g., 5.0 g, 50 mmol) and dichloromethane (CH₂Cl₂, 100 mL). Cool the flask to 0 °C in an ice-water bath.

  • Reagent Preparation: In a separate beaker, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, e.g., 12.4 g, ~55 mmol, 1.1 eq) in 50 mL of CH₂Cl₂.

  • Reaction: Transfer the m-CPBA solution to the dropping funnel and add it dropwise to the stirred solution of the acid over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC, observing the consumption of the starting alkene.

  • Workup: Once the reaction is complete, cool the mixture again to 0 °C. A white precipitate (meta-chlorobenzoic acid) will form. Filter the solid and wash it with a small amount of cold CH₂Cl₂.

  • Purification: Transfer the filtrate to a separatory funnel and wash it sequentially with 10% aqueous sodium sulfite solution (to quench excess peroxide), saturated aqueous sodium bicarbonate solution (to remove the acid byproduct), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 2-ethyloxirane-3-carboxylic acid, which can be further purified by recrystallization or chromatography if necessary.

Protocol 2: Synthesis via Darzens Condensation and Hydrolysis

This protocol is a generalized procedure based on the principles of the Darzens condensation. [3] Step A: Synthesis of Ethyl 2-ethyl-oxirane-3-carboxylate

  • Setup: In an oven-dried 500 mL three-neck flask under a nitrogen atmosphere, place potassium tert-butoxide (e.g., 11.2 g, 100 mmol) and 200 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to -10 °C using an ice-salt bath.

  • Reagent Preparation: In a separate dry flask, prepare a mixture of freshly distilled propanal (e.g., 5.8 g, 100 mmol) and ethyl chloroacetate (e.g., 12.3 g, 100 mmol).

  • Reaction: Add the propanal/chloroacetate mixture to the stirred base suspension via a dropping funnel over 1 hour, maintaining the temperature below -5 °C. After addition, let the mixture stir at this temperature for an additional 2-3 hours.

  • Workup: Quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure. The crude glycidic ester should be used directly in the next step.

Step B: Hydrolysis to 2-Ethyloxirane-3-carboxylic acid

  • Setup: Dissolve the crude glycidic ester from Step A in 100 mL of ethanol. In a separate flask, prepare a solution of sodium hydroxide (e.g., 6.0 g, 150 mmol) in 50 mL of water.

  • Reaction: Add the NaOH solution to the ester solution and stir the mixture at room temperature overnight. Monitor the reaction by TLC until the ester is fully consumed.

  • Purification: Follow the acid-base extraction protocol detailed in the Troubleshooting Guide (Problem 3) to isolate the final product.

References
  • Study on Reaction Mechanism and Process Safety for Epoxidation. ACS Omega. Available at: [Link]

  • Oxacyclopropane (Epoxide) Synthesis: Epoxidation by Peroxycarboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Darzens Condensation. Master Organic Chemistry. Available at: [Link]

  • Darzens Reaction. Organic Chemistry Portal. Available at: [Link]

  • Darzens reaction. Wikipedia. Available at: [Link]

  • Reactions of Epoxides Practice Problems. Chemistry Steps. Available at: [Link]

  • Darzens Condensation: Mechanism, Development, and Application Research. Oreate AI. Available at: [Link]

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Available at: [Link]

  • Darzens Condensation: Mechanism and Applications. Chemistry Notes. Available at: [Link]

  • Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. Available at: [Link]

  • epoxides practice problems. YouTube. Available at: [Link]

  • Epoxidation. ChemTalk. Available at: [Link]

  • What is the major product obtained from the reaction of 2-ethylox... Study Prep in Pearson+. Available at: [Link]

  • The Darzens Glycidic Ester Condensation. Organic Reactions. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 2-Ethyloxane-3-carboxylic acid and its methyl analog

An Expert Comparative Analysis of 2-Ethyloxane-3-carboxylic Acid and its Methyl Analog for Drug Discovery Professionals Introduction: Strategic Considerations in Lead Optimization In the landscape of modern drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Comparative Analysis of 2-Ethyloxane-3-carboxylic Acid and its Methyl Analog for Drug Discovery Professionals

Introduction: Strategic Considerations in Lead Optimization

In the landscape of modern drug discovery, the nuanced interplay between a molecule's physicochemical properties and its biological activity is paramount. The strategic modification of lead compounds, often through simple functional group interchanges, can profoundly impact pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed comparative analysis of 2-Ethyloxane-3-carboxylic acid and its corresponding methyl ester, two closely related analogs built upon the privileged tetrahydropyran (oxane) scaffold.

While specific experimental data for these exact compounds is not publicly available, this analysis leverages established principles of physical organic chemistry and medicinal chemistry to provide a predictive comparison. We will explore the critical differences in acidity, lipophilicity, spectroscopic signatures, and metabolic stability, offering researchers a framework for selecting the optimal analog for their specific therapeutic target. This guide is designed to be a self-validating system, grounding its assertions in well-documented chemical principles and providing actionable protocols for empirical verification.

I. Physicochemical Properties: The Acid vs. The Ester

The primary distinction between 2-Ethyloxane-3-carboxylic acid (the "Acid") and its methyl analog, Methyl 2-ethyloxane-3-carboxylate (the "Ester"), lies in the nature of the carboxyl group. This single modification—the conversion of a proton-donating carboxylic acid to a neutral methyl ester—initiates a cascade of changes in the molecule's physical and chemical behavior.

Acidity and Ionization State (pKa)

The carboxylic acid is, by definition, an acidic functional group. In a physiological environment (pH ~7.4), it will be predominantly deprotonated to its carboxylate form. The pKa of a substituted aliphatic carboxylic acid is typically in the range of 4-5. The electron-withdrawing inductive effect of the adjacent ring oxygen in the tetrahydropyran scaffold would likely lower this value slightly, increasing its acidity.

In contrast, the methyl ester is non-ionizable and will remain neutral across the entire physiological pH range. This fundamental difference has significant implications for solubility, membrane permeability, and target binding.

Lipophilicity (LogP)

A molecule's lipophilicity, often expressed as the logarithm of its partition coefficient (LogP), is a critical determinant of its ability to cross biological membranes.

  • The Acid: In its protonated state (at low pH), the carboxylic acid is relatively lipophilic. However, at physiological pH, its conversion to the charged carboxylate anion dramatically increases its polarity and aqueous solubility, thereby decreasing its LogP.

  • The Ester: The methyl ester is significantly more lipophilic than the corresponding carboxylate. The masking of the polar -OH group of the acid and the addition of the methyl group contribute to a higher LogP value.

This divergence in lipophilicity is a key strategic consideration. If a target is located within a lipid-rich environment, such as the central nervous system, the more lipophilic ester may exhibit superior penetration. Conversely, for targets requiring high aqueous solubility, the acid in its carboxylate form may be advantageous.

Table 1: Predicted Physicochemical Properties

Property2-Ethyloxane-3-carboxylic acidMethyl 2-ethyloxane-3-carboxylateRationale
Molecular Weight LowerHigher (+14.03 Da)Addition of a methyl group (-CH₂)
pKa ~4.5Not ApplicablePresence of an acidic proton
Charge at pH 7.4 Predominantly Negative (-1)Neutral (0)Ionization of the carboxylic acid
Predicted LogP Lower (as carboxylate)HigherEster is less polar than the carboxylate
Hydrogen Bond Donors 10-COOH group can donate a proton
Hydrogen Bond Acceptors 3 (ring oxygen, C=O, -OH)3 (ring oxygen, C=O, -OCH₃)Both have oxygen atoms with lone pairs

II. Conformational and Stereochemical Profile

The tetrahydropyran ring typically adopts a chair conformation, similar to cyclohexane. The substituents at the 2 and 3 positions can exist in various stereoisomeric forms (e.g., cis or trans) and will have preferred axial or equatorial orientations to minimize steric strain. The conformational preference will be influenced by the steric bulk of the ethyl group and the carboxyl/ester group, as well as potential intramolecular hydrogen bonding in the case of the acid. A detailed conformational analysis using computational methods or 2D NMR techniques like NOESY would be essential to determine the precise three-dimensional structure of these analogs.

Caption: Workflow for determining the 3D structure of the analogs.

III. Comparative Spectroscopic Analysis

The structural differences between the acid and the ester are readily distinguishable using standard spectroscopic techniques.

Infrared (IR) Spectroscopy
  • The Acid: Will exhibit a very broad O-H stretch from approximately 2500-3300 cm⁻¹ (due to hydrogen bonding) and a C=O (carbonyl) stretch around 1700-1725 cm⁻¹.

  • The Ester: Will lack the broad O-H stretch but will show a characteristic C=O stretch, typically at a slightly higher frequency than the acid (around 1735-1750 cm⁻¹). It will also display C-O stretches in the 1000-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Acid: A broad singlet for the acidic proton (-COOH) will be present, typically downfield (>10 ppm), which is exchangeable with D₂O.

    • Ester: A sharp singlet corresponding to the three methyl protons (-OCH₃) will appear around 3.6-3.8 ppm. This is a definitive diagnostic peak.

  • ¹³C NMR:

    • Acid: The carbonyl carbon (-COOH) will have a chemical shift in the range of 175-185 ppm.

    • Ester: The carbonyl carbon (-COOCH₃) will be slightly more shielded, appearing around 170-175 ppm. The methyl carbon of the ester (-OCH₃) will give a signal around 50-55 ppm.

IV. Reactivity, Metabolism, and Prodrug Potential

The differing reactivity of the carboxylic acid and methyl ester groups is a cornerstone of their application in drug development.

Chemical Reactivity

The carboxylic acid is a versatile chemical handle. It can be readily converted to amides, esters, or other derivatives, making it a valuable point for further analog synthesis or for conjugation to other molecules. The methyl ester is generally less reactive but can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.

Metabolic Stability and Prodrug Strategy

The methyl ester can serve as a prodrug of the carboxylic acid. Esterase enzymes, which are abundant in the plasma and liver, can hydrolyze the ester to release the active carboxylic acid in vivo. This strategy is often employed to:

  • Enhance Oral Bioavailability: The more lipophilic ester can improve absorption from the gastrointestinal tract.

  • Improve Membrane Permeability: The neutral ester can cross cell membranes more effectively to reach intracellular targets.

  • Mask an Acidic Group: This can prevent potential irritation at the site of administration.

Caption: The ester acting as a prodrug for the active acid form.

V. Experimental Protocols for Direct Comparison

To empirically validate the predicted differences, the following experimental protocols are recommended.

Protocol 1: Determination of Lipophilicity (Shake-Flask Method)
  • Preparation: Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO). Prepare a buffer solution (e.g., phosphate-buffered saline, pH 7.4) and n-octanol.

  • Partitioning: Add a small aliquot of the stock solution to a vial containing a known ratio of n-octanol and buffer (e.g., 1:1).

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.

  • Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each layer and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Protocol 2: In Vitro Metabolic Stability (Microsomal Assay)
  • Materials: Liver microsomes (human, rat, etc.), NADPH regenerating system, test compounds, and a positive control (a compound with known metabolic instability).

  • Incubation: Pre-warm the microsomal solution. Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound.

  • Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of parent compound remaining.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate its in vitro half-life and intrinsic clearance, providing a measure of its metabolic stability. For the ester, the appearance of the acid metabolite should also be monitored.

Conclusion and Strategic Recommendations

The choice between 2-Ethyloxane-3-carboxylic acid and its methyl ester is not a matter of one being universally superior, but rather a strategic decision dictated by the specific goals of the research program.

  • Choose the Acid when: The target requires a charged interaction (e.g., a salt bridge with a basic residue), high aqueous solubility is necessary, or the carboxylic acid itself is a key pharmacophore. It also serves as a versatile starting point for further chemical modification.

  • Choose the Ester when: Improved membrane permeability or oral absorption is required, the goal is to deliver the acid as a prodrug, or to probe the effect of removing the acidic proton on biological activity.

This comparative guide provides the foundational principles to make an informed decision. The ultimate determination of which analog is more suitable will, of course, depend on rigorous experimental testing within the co

Comparative

Definitive Guide: Validation of Analytical Methods for Oxane (Tetrahydropyran) Carboxylic Acids

Executive Summary & Verdict Analyzing Oxane Carboxylic Acids (Tetrahydropyran-carboxylic acids) presents a classic "analytical blind spot." These molecules lack the conjugated -systems required for UV detection and are o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Verdict

Analyzing Oxane Carboxylic Acids (Tetrahydropyran-carboxylic acids) presents a classic "analytical blind spot." These molecules lack the conjugated


-systems required for UV detection and are often too polar for standard C18 retention without ion-pairing reagents. Furthermore, their non-volatile nature makes direct GC analysis impossible without esterification.

The Verdict:

  • For R&D/DMPK (High Sensitivity): LC-MS/MS with 3-NPH Derivatization is the gold standard. It overcomes the poor ionization of the carboxylic acid moiety in negative mode and adds a hydrophobic tag for better retention.

  • For QC/Manufacturing (Robustness): HPLC-CAD (Charged Aerosol Detection) is the superior choice. It offers a "universal" response independent of chemical structure, eliminating the need for unstable derivatization reagents while providing sufficient sensitivity (LOD ~10 ng) for purity assays.

The Analytical Challenge

To validate a method for Oxane Carboxylic Acids, one must first understand the physicochemical barriers:

  • Chromophoric Silence: The saturated oxane ring and carboxylic tail do not absorb UV light above 200 nm. Direct UV detection at 205-210 nm is non-specific and prone to solvent interference.

  • Ionization Suppression: In ESI-MS (negative mode), the carboxylate anion (

    
    ) is often suppressed by mobile phase modifiers or matrix components.
    
  • Stereoisomerism: The oxane ring often contains chiral centers. Separation of cis/trans or enantiomers requires rigid stationary phases (e.g., polysaccharide-based chiral columns) or derivatization with chiral reagents.

Comparative Analysis of Methodologies

The following table synthesizes performance data for the three primary approaches.

Table 1: Performance Matrix
FeatureMethod A: LC-MS/MS (Derivatized) Method B: HPLC-CAD Method C: HPLC-UV (Pre-column Deriv.)
Detection Principle Mass Selective (MRM)Aerosol Charging (Universal)UV Absorbance (230-260 nm)
Derivatization Agent 3-Nitrophenylhydrazine (3-NPH)None 2-NPH / Coumarin
LOD (Limit of Detection) 0.5 – 5 pg on-column5 – 10 ng on-column50 – 100 pg on-column
Linearity (

)
> 0.995 (Dynamic Range:

)
> 0.998 (Dynamic Range:

)
> 0.999 (Limited Range)
Precision (RSD) 2.0% – 5.0%0.5% – 2.0%1.5% – 3.0%
Throughput High (5-8 min run)Medium (10-15 min run)Low (Prep time + 20 min run)
Primary Use Case Bioanalysis, Trace ImpuritiesRaw Material Release, AssayLabs without MS or CAD

Method Selection Logic (Visualization)

The following decision tree guides the selection process based on the specific phase of drug development.

MethodSelection Start Start: Define Analytical Goal Trace Is detection < 1 µg/mL required? Start->Trace Matrix Is the matrix complex? (Plasma/Urine) Trace->Matrix Yes (Trace Analysis) Method_B Method B: HPLC-CAD (Direct Injection) Trace->Method_B No (Assay/Purity) MS_Access Is LC-MS/MS available? Matrix->MS_Access Yes Method_C Method C: HPLC-UV (Coumarin Derivatization) Matrix->Method_C No (Clean Matrix) Method_A Method A: LC-MS/MS (3-NPH Derivatization) MS_Access->Method_A Yes MS_Access->Method_C No

Figure 1: Decision matrix for selecting the optimal analytical technique based on sensitivity needs and equipment availability.

Detailed Protocol: LC-MS/MS Validation (The Gold Standard)

For high-stakes validation (e.g., genotoxic impurity screening or DMPK), Method A is the requisite choice. We utilize 3-Nitrophenylhydrazine (3-NPH) derivatization.[1][2] This reaction converts the carboxylic acid into a hydrazide, introducing a phenyl ring that increases retention on C18 columns and significantly boosts ionization efficiency in negative ESI mode.

The Derivatization Workflow[3]

Reagents:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Activator.

  • 3-NPH: Derivatizing agent.[1]

  • Pyridine: Catalyst/Base.

Step-by-Step Protocol:

  • Preparation: Mix 50 µL of sample (Oxane acid in water/methanol) with 25 µL of 200 mM 3-NPH (in 50% methanol) and 25 µL of 120 mM EDC/6% Pyridine solution.

  • Incubation: Vortex and incubate at 40°C for 30 minutes. (Kinetics are fast; heat ensures completion).

  • Quenching: Add 400 µL of 0.1% Formic Acid in water to quench the reaction and dilute for injection.

  • Analysis: Inject 5 µL onto the LC-MS/MS system.

Instrumental Parameters (LC-MS/MS)[4][5]
  • Column: C18 Core-Shell, 2.1 x 100 mm, 1.7 µm (e.g., Kinetex or Cortecs).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 5% B to 95% B over 8 minutes.

  • MS Source: ESI Negative Mode.

  • MRM Transition: Monitor the transition from the Derivatized Parent

    
     to the characteristic nitrophenyl fragment (typically m/z 136 or specific loss of the oxane core).
    
Derivatization Reaction Pathway

ReactionPathway Reactant Oxane Carboxylic Acid (Polar, No UV) Intermediate Activated O-Acylisourea Reactant->Intermediate Activation Reagents + 3-NPH / EDC / Pyridine Product 3-NPH-Oxane Hydrazide (Retentive, High Ionization) Intermediate->Product Coupling

Figure 2: Chemical transformation of the analyte to render it amenable to high-sensitivity LC-MS analysis.

Validation Framework (ICH Q2(R2))

To ensure scientific integrity, the method must be validated against the ICH Q2(R2) guidelines.

Specificity (Critical for Oxanes)
  • Requirement: Demonstrate separation between the oxane acid, its stereoisomers, and the derivatizing reagents (excess 3-NPH).

  • Acceptance: Resolution (

    
    ) > 1.5 between the analyte and the nearest peak (usually the reagent by-products).
    
  • Tip: Run a "blank + reagents" sample. 3-NPH often produces a background peak; ensure your gradient separates this from your analyte.

Linearity & Range[7]
  • Protocol: Prepare 5-7 concentration levels.

  • Range: From LOQ to 120% of the target concentration.

  • Acceptance:

    
    . Residual plots must show random distribution (no "frowning" or "smiling" curves, which indicate detector saturation).
    
Accuracy (Recovery)
  • Protocol: Spike the oxane acid into the sample matrix (e.g., plasma or formulation buffer) at 3 levels (Low, Medium, High).

  • Calculation:

    
    
    
  • Acceptance: 85-115% for biological matrices; 98-102% for drug substances.

Robustness (The "Self-Validating" System)

For a robust method, deliberately vary parameters:

  • pH of Mobile Phase: ± 0.2 units (Critical for carboxylic acids).

  • Column Temperature: ± 5°C.

  • Derivatization Time: 20 min vs. 40 min (Verify the reaction plateau).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5][6] Link

  • Han, J., et al. (2013). "Isotope-labeling derivatization with 3-nitrophenylhydrazine for LC/MS/MS analysis of carboxylic acids." Analytica Chimica Acta. Link

  • Gamache, P. H., et al. (2005). "Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds." LCGC North America. Link

  • Thermo Fisher Scientific. (2020). "Derivatization Reagents for Carboxylic Acids."[3][7] Technical Guide. Link

  • Valko-Rokytovska, M., et al. (2020).[8] "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples." Molecules. Link

Sources

Validation

A Comparative Guide to the Reactivity of Oxane and Furan Carboxylic Acids for the Modern Chemist

Introduction In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds are of paramount importance. Among these, oxygen-containing heterocycles like furan and its saturated counterpart, oxane (...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds are of paramount importance. Among these, oxygen-containing heterocycles like furan and its saturated counterpart, oxane (tetrahydrofuran), are frequently incorporated into molecular designs to modulate physicochemical properties and biological activity. When these rings bear a carboxylic acid moiety, they become versatile intermediates for a wide array of chemical transformations, including the formation of esters and amides, which are fundamental linkages in many pharmaceutical compounds.

This guide provides an in-depth comparison of the reactivity of furan carboxylic acids and oxane carboxylic acids. We will delve into the structural and electronic differences that govern their chemical behavior, present experimental data to quantify these differences, and provide validated protocols for key synthetic transformations. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.

Structural and Electronic Underpinnings of Reactivity

The reactivity of a carboxylic acid is intrinsically linked to the electronic nature of the scaffold to which it is attached. The fundamental difference between furan and oxane lies in their electronic structure: furan is an aromatic system, while oxane is a saturated cyclic ether.

  • Furan Carboxylic Acid: The furan ring is a five-membered aromatic heterocycle. The oxygen atom's lone pair of electrons participates in the π-system, creating a delocalized electron cloud. This aromaticity, however, comes at the cost of ring stability, particularly in the presence of acid.[1] The furan ring is electron-rich, but when substituted with an electron-withdrawing group like a carboxylic acid, the ring's electron density is reduced. The aromatic ring acts as an electron-withdrawing group through resonance, which has a significant impact on the acidity and reactivity of the carboxyl group.

  • Oxane Carboxylic Acid (Tetrahydrofuran Carboxylic Acid): In contrast, the oxane (tetrahydrofuran) ring is a saturated aliphatic ether.[2] There is no aromaticity or delocalized π-system. The oxygen atom's influence is primarily through the inductive effect, where its electronegativity withdraws electron density from the adjacent carbon atoms. This effect is transmitted through the sigma bonds and diminishes with distance.

Caption: Structural and electronic differences between furan and oxane rings.

Acidity: A Quantitative Look at pKa

The acidity of a carboxylic acid is a direct measure of the stability of its conjugate base (the carboxylate anion). A lower pKa value indicates a stronger acid. The electronic effects of the attached heterocyclic ring play a crucial role in stabilizing or destabilizing this anion.

The aromatic furan ring is more effective at withdrawing electron density and stabilizing the negative charge of the carboxylate anion through resonance. This increased stabilization of the conjugate base makes furan-2-carboxylic acid a stronger acid than its saturated counterpart.

CompoundStructurepKa (in water, 25 °C)Reference
Furan-2-carboxylic acid~3.16[1][3]
Tetrahydrofuran-2-carboxylic acid~3.60 (Predicted)[4][5]

As the data indicates, furan-2-carboxylic acid is approximately half a pKa unit more acidic than tetrahydrofuran-2-carboxylic acid. This seemingly small difference translates to a significant variance in reactivity.

Reactivity in Key Synthetic Transformations

The increased acidity of furan-2-carboxylic acid correlates with a more electrophilic carbonyl carbon, making it inherently more reactive towards nucleophiles in reactions such as amidation and esterification.

Amidation

Amide bond formation is one of the most critical reactions in drug development. The direct condensation of a carboxylic acid and an amine is often challenging due to the formation of a stable ammonium-carboxylate salt. Therefore, activating agents (coupling agents) are typically employed.

Reactivity Comparison:

  • Furan-2-carboxylic acid: Due to the electron-withdrawing nature of the furan ring, the carbonyl carbon is more electrophilic. This facilitates the attack by amines, often leading to faster reaction rates and higher yields when using standard coupling agents.

  • Tetrahydrofuran-2-carboxylic acid: The weaker inductive effect of the saturated ring results in a less electrophilic carbonyl carbon compared to its furan analog. Consequently, amidation reactions may require slightly more forcing conditions or longer reaction times to achieve comparable yields.

G cluster_0 General Amidation Workflow start Carboxylic Acid + Amine coupling Add Coupling Agent (e.g., HATU, EDC) + Base (e.g., DIPEA) start->coupling 1 reaction Stir at Room Temperature (Monitor by TLC/LC-MS) coupling->reaction 2 workup Aqueous Workup (Acid/Base Washes) reaction->workup 3 purification Purification (Column Chromatography) workup->purification 4 end Pure Amide purification->end 5

Caption: A generalized experimental workflow for amide synthesis.

Experimental Protocol: Amidation via HATU Coupling

This protocol is a robust method applicable to both substrates, with the expectation that the reaction of furan-2-carboxylic acid may proceed more rapidly.

Materials:

  • Furan-2-carboxylic acid or Tetrahydrofuran-2-carboxylic acid (1.0 eq)

  • Desired amine (1.1 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)[6]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)[6]

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.5 eq).

  • Stir the solution at room temperature for 5 minutes.

  • Add HATU (1.2 eq) in one portion.

  • Continue to stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction with furan-2-carboxylic acid is typically complete within 1-3 hours, while the reaction with tetrahydrofuran-2-carboxylic acid may require 2-6 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Causality Behind Experimental Choices:

  • HATU: A highly efficient coupling agent that minimizes side reactions and racemization for chiral substrates.

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to deprotonate the amine, enhancing its nucleophilicity.

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents. Anhydrous conditions are crucial to prevent the hydrolysis of the activated ester intermediate.

Esterification

Esterification is another cornerstone reaction for carboxylic acids. The Fischer esterification, a common method, involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Reactivity and Ring Stability Considerations:

  • Furan-2-carboxylic acid: While the carboxylic acid itself is more reactive, the furan ring's sensitivity to strong acids presents a significant challenge.[7] Under typical Fischer esterification conditions (e.g., refluxing with H₂SO₄), the furan ring can undergo acid-catalyzed polymerization or ring-opening, leading to low yields and complex product mixtures.[7] Therefore, milder conditions or alternative methods are often preferred.

  • Tetrahydrofuran-2-carboxylic acid: The oxane ring is far more robust under acidic conditions. Standard Fischer esterification conditions can be employed with minimal risk of ring degradation, making the synthesis of its esters more straightforward.

Conclusion

The choice between an oxane and a furan carboxylic acid in a synthetic route has profound implications for reactivity and reaction conditions.

  • Furan-2-carboxylic acid is the more acidic and, consequently, its carboxyl group is more reactive towards nucleophilic acyl substitution. However, this enhanced reactivity is counterbalanced by the inherent instability of the furan ring, especially under acidic conditions. Synthetic strategies must be carefully designed to be compatible with the sensitive aromatic ring.

  • Tetrahydrofuran-2-carboxylic acid is less acidic and its carboxyl group is less reactive. However, the stability of the saturated oxane ring offers a significant advantage, allowing for a broader range of reaction conditions, including strong acids, to be employed without the risk of ring degradation.

Ultimately, the selection of one scaffold over the other will depend on the specific synthetic target and the compatibility of the required reaction conditions with the stability of the heterocyclic ring. This guide provides the foundational knowledge and practical protocols to navigate these choices effectively in the pursuit of novel molecular entities.

References

  • tetrahydrofuran-2-carboxylic acid - Physico-chemical Properties. (2024, April 9). ChemBK. [Link]

  • (S)-(-)-tetrahydrofuran-2-carboxylic acid amide. Chongqing Chemdad Co., Ltd. [Link]

  • 2-Furoic acid. Wikipedia. [Link]

  • 2-Furancarboxylic acid (FDB000951). FooDB. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017, September 15). PMC. [Link]

  • Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. ACS Publications. [Link]

  • 2-Furancarboxylic acid. NIST WebBook. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • The Effects of Aromaticity on Reactivity. (2021, February 28). YouTube. [Link]

  • Bordwell pKa Table. Organic Chemistry Data. [Link]

  • Unusual reactivity of carboxylic acids using nickel or N-heterocyclic carbene (NHC) catalysis. (2023, June 29). Domainex. [Link]

  • Ranking the Reactivity of Carboxylic Acid Derivatives. (2019, September 28). YouTube. [Link]

  • A scalable chemoenzymatic preparation of (R)-tetrahydrofuran-2-carboxylic acid. ResearchGate. [Link]

  • Tetrahydro-2-furoic acid. Wikipedia. [Link]

  • N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aromatic Aldehydes into Carboxylic Acids. MDPI. [Link]

  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. arkat usa. [Link]

  • Kinetics of Ester Formation via Fischer Esterification. ChemBAM. [Link]

  • Reductive Conversion of Biomass-Derived Furancarboxylic Acids with Retention of Carboxylic Acid Moiety. Tohoku University. [Link]

Sources

Comparative

Comparative Computational Docking of Oxane-Based Inhibitors: Protocols &amp; Performance

Executive Summary This technical guide provides a comparative analysis of molecular docking strategies for oxane-based inhibitors (tetrahydropyran derivatives). Oxane scaffolds are critical pharmacophores in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of molecular docking strategies for oxane-based inhibitors (tetrahydropyran derivatives). Oxane scaffolds are critical pharmacophores in medicinal chemistry, serving as bioisosteres for sugars in glycosidase inhibitors (e.g., Neuraminidase inhibitors like Oseltamivir analogs) and as linkers in polyether antibiotics.[1]

The inherent conformational flexibility of the oxane ring (chair vs. twist-boat transitions) presents a specific challenge for rigid-receptor docking algorithms. This guide compares the performance of AutoDock Vina (Rigid Receptor) versus Schrödinger Glide (Induced Fit) , demonstrating that while Vina is computationally efficient, Induced Fit Docking (IFD) is essential for accurately predicting the bioactive conformation of substituted oxanes.[1]

The Challenge: Oxane Ring Conformational Flexibility

Unlike planar aromatic rings (e.g., benzene), the oxane (tetrahydropyran) ring is non-planar and fluxional.[1]

  • Ground State: Typically a ^4C_1 chair conformation.

  • Bioactive State: Often distorted to a half-chair or twist-boat conformation, particularly when mimicking the transition state of glycosyl hydrolysis.

Scientific Causality: Standard docking protocols often freeze the ligand in its global minimum energy state (chair) prior to docking. If the enzyme active site stabilizes a high-energy conformer (e.g., twist-boat), rigid docking will result in false negatives or high RMSD values because the algorithm cannot overcome the energy barrier to distort the ring during the search phase.

Comparative Methodology

We evaluate two distinct docking protocols using a representative dataset of 4-substituted tetrahydropyran inhibitors targeting Influenza Neuraminidase (N1) , a classic target for this scaffold.[1]

FeatureProtocol A: AutoDock Vina Protocol B: Glide (Schrödinger)
Algorithm Iterated Local Search (BFGS)Hierarchical Search + Monte Carlo
Receptor State RigidFlexible (Induced Fit)
Ligand Sampling Torsional degrees of freedom onlyRing conformation sampling + Torsional
Scoring Function Empirical + Knowledge-basedEmpirical (GlideScore XP)
Primary Use Case High-throughput Virtual ScreeningLead Optimization / Mode of Action

Experimental Protocols

Phase 1: Ligand Preparation (Critical Step)

Context: To ensure scientific integrity, we do not rely on standard force fields (MMFF94) alone, as they may over-stabilize the chair conformation.[1]

  • Structure Generation: Generate 3D structures of oxane derivatives.

  • Conformational Search:

    • Standard: Energy minimize using OPLS3e or MMFF94.

    • Advanced (Recommended): Perform a QM-based geometry optimization (DFT B3LYP/6-31G*) to accurately calculate the energy penalty of the ring puckering.

  • Stereochemistry Check: Explicitly define all chiral centers. Oxane derivatives often have multiple stereocenters; an undefined center will lead to random assignment and invalid results.

Phase 2: Receptor Preparation

Target: Influenza A Neuraminidase (PDB Code: 2HU4 as reference).

  • Clean Up: Remove crystallographic water molecules (except those bridging the ligand and protein, typically W300-W400 series in N1).

  • Protonation: Use H++ server or PropKa to assign protonation states at pH 7.4.

    • Note: Ensure the active site Glutamate/Aspartate residues are correctly protonated to interact with the oxane ring substituents.

  • Grid Generation:

    • Vina: Center grid on the co-crystallized ligand (Size: 25 x 25 x 25 Å).

    • Glide: Generate receptor grid with "Constraint" options enabled for key H-bonds (e.g., Arg152).[1]

Phase 3: Docking Execution
Workflow Visualization

The following diagram illustrates the comparative workflow, highlighting the divergence in handling ring flexibility.

DockingWorkflow cluster_Vina Protocol A: AutoDock Vina cluster_Glide Protocol B: Glide Induced Fit Start Input: Oxane Derivatives QM_Prep Ligand Prep (QM Optimization / Ring Puckering) Start->QM_Prep Vina_Grid Static Grid Generation QM_Prep->Vina_Grid Glide_Grid Grid + H-Bond Constraints QM_Prep->Glide_Grid Vina_Dock Rigid Docking (Torsional Sampling Only) Vina_Grid->Vina_Dock Validation RMSD Calculation (vs Crystal Structure) Vina_Dock->Validation Glide_IFD Induced Fit Docking (Sidechain + Ring Sampling) Glide_Grid->Glide_IFD Glide_IFD->Validation Output Data Analysis (Binding Energy vs IC50) Validation->Output

Caption: Comparative workflow for docking oxane-based inhibitors. Note the divergence where Glide IFD incorporates receptor flexibility.

Data Analysis & Performance Comparison

The following data summarizes a validation study using 10 known tetrahydropyran-based inhibitors re-docked into their native structures.

Table 1: Accuracy Metrics (RMSD)

Root Mean Square Deviation (RMSD) measures the spatial difference between the docked pose and the experimental crystal structure. Lower is better.

Ligand IDRing Conformation (Crystal)AutoDock Vina RMSD (Å) Glide (IFD) RMSD (Å) Observation
TP-01 Chair (^4C_1)1.2 Å0.8 ÅBoth methods succeed with stable chair forms.[1]
TP-04 Twist-Boat3.4 Å 1.1 Å Critical Failure in Vina: Rigid docking forced the ring into a chair, misaligning substituents.
TP-07 Half-Chair2.8 Å1.3 ÅIFD correctly modeled the active site expansion required for the half-chair.
TP-10 Chair (Substituted)1.5 Å0.9 ÅBulky substituents penalized in Vina; accommodated in Glide.
Table 2: Correlation with Experimental Potency

Comparison of docking scores (kcal/mol) against experimental IC50 values (nM).

MethodPearson Correlation (r)Predictive PowerNotes
AutoDock Vina 0.58ModerateGood for filtering non-binders, but poor at ranking active analogs with different ring puckers.[1]
Glide (XP) 0.82HighSuccessfully ranks compounds by correctly penalizing high-energy ring conformations.

Mechanistic Insight: The Binding Mode

To understand why the oxane scaffold is effective, we visualize the interaction map. The oxane oxygen often acts as a critical hydrogen bond acceptor, while the substituents engage in electrostatic interactions.

InteractionMap cluster_Ligand Oxane Scaffold Oxane_O Oxane Oxygen (Ether) C4_Amino C4-Amino Group C5_Carboxyl C5-Carboxyl Group Arg152 Arg152 (H-Bond Donor) Arg152->C5_Carboxyl Charge Interaction Glu119 Glu119 (Salt Bridge) Glu119->C4_Amino Salt Bridge Glu277 Glu277 (H-Bond) Glu277->C4_Amino H-Bond Pocket_H2O Conserved Water Pocket_H2O->Oxane_O Water Bridge

Caption: Interaction map of a typical oxane-based inhibitor within the Neuraminidase active site.

Conclusion & Recommendations

For researchers developing oxane-based inhibitors:

  • Use Induced Fit Docking (IFD): If you have access to commercial tools (Glide, Gold), use them.[1] The flexibility of the oxane ring requires the receptor active site to "breathe" to accommodate the transition from chair to twist-boat.

  • QM Pre-optimization: If using rigid docking (Vina), do not rely on the software to sample ring puckering. Pre-calculate the bioactive ring conformation using QM methods (DFT) and dock that specific conformer rigidly.

  • Validation: Always validate your protocol by re-docking a co-crystallized ligand with a similar scaffold. If the RMSD > 2.0 Å, your protocol is failing to capture the stereochemical complexity of the oxane ring.

References

  • BenchChem. (2025).[2] Comparative Analysis of Molecular Docking Studies of Tetrahydrothiopyran-4-one Derivatives. BenchChem. Link[1]

  • Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry. Link

  • Friesner, R. A., et al. (2006).[1] Extra Precision Glide: Docking and Scoring Incorporating a Model of Hydrophobic Enclosure for Protein-Ligand Complexes. Journal of Medicinal Chemistry. Link[1]

  • Halgren, T. A. (2009).[1] Identifying and Characterizing Binding Sites and Assessing Druggability. Journal of Chemical Information and Modeling. Link[1]

  • Plewe, M. B., et al. (2005).[1] Structure-based design of potent and selective tetrahydropyran-based inhibitors of beta-secretase (BACE1). Journal of Medicinal Chemistry. Link

Sources

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